Chemical properties of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical aza-isoindoline scaffold used in modern drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical aza-isoindoline scaffold used in modern drug discovery.
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocycle consisting of a pyridine ring fused to a saturated pyrrolidine ring. Structurally, it is the 5-aza analog of 5-methylisoindoline. This scaffold has emerged as a high-value pharmacophore in medicinal chemistry due to its ability to function as a rigidified diamine linker.
The "6-methyl" substituent provides steric bulk that modulates metabolic stability (blocking the
-position of the pyridine ring) and influences the solubility profile. Its primary applications span from HPK1 inhibitors in oncology to GPR119 agonists in metabolic disorders.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule features two distinct nitrogen centers with unique electronic environments:
Pyridine Nitrogen (
): hybridized, part of the aromatic system. Acts as a hydrogen bond acceptor and a weak base.
Pyrrolidine Nitrogen (
): hybridized, secondary amine. Acts as a nucleophile, hydrogen bond donor/acceptor, and a stronger base.
Numbering Convention:
Standard IUPAC fusion numbering places the pyridine nitrogen at position 5 and the pyrrolidine nitrogen at position 2. The methyl group is located at position 6, adjacent to the pyridine nitrogen.
Physicochemical Data Profile
Property
Value / Description
Note
Molecular Formula
Free base
Molecular Weight
134.18 g/mol
Small fragment, high ligand efficiency potential
Appearance
Yellow oil or low-melting solid
Hygroscopic in free base form
Solubility
High in MeOH, DMSO, DCM; Low in Water
Water solubility improves significantly as HCl salt
pKa (Calculated)
(Pyridine) (Amine)
The secondary amine is the primary protonation site at physiological pH
LogP
~0.6
Hydrophilic, suitable for CNS penetration
H-Bond Donors
1 (NH)
H-Bond Acceptors
2 (Pyridine N, Amine N)
Synthesis & Manufacturing Routes
The synthesis of the dihydro-amine core typically proceeds through the reduction of the corresponding dione (imide) or lactam intermediates. The dione itself is a well-known scaffold for analgesic agents.
Pathway Visualization (DOT)
The following diagram illustrates the primary synthetic route starting from 2-methylpyridine derivatives.
Figure 1: Synthetic pathway from dicarboxylic acid precursors to the reduced aza-isoindoline core.[1]
Detailed Synthetic Protocol
Objective: Synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride from the 1,3-dione intermediate.
Activation: In a flame-dried 3-neck flask under Argon, suspend
(3.0 equiv) in anhydrous THF at 0°C.
Addition: Add the dione precursor portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
Reflux: Warm the mixture to room temperature, then heat to reflux (65°C) for 12–18 hours. Monitor disappearance of the carbonyl stretch (
) via IR or LCMS.
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is the grams of used.
Isolation: Filter the granular precipitate through Celite. Rinse the cake with THF.
Salt Formation: Concentrate the filtrate. Redissolve the oily residue in Ethanol/Et2O. Add 4M HCl in dioxane dropwise at 0°C.
Purification: Collect the white precipitate (dihydrochloride salt) by filtration. Recrystallize from MeOH/Et2O if necessary.
Mechanistic Insight: The reduction converts the electron-deficient imide carbonyls into methylene groups. The "6-methyl" group remains spectator but provides steric protection to the pyridine ring during harsh reduction conditions.
Chemical Reactivity & SAR Implications[1][3]
Reactivity Map
The scaffold offers two orthogonal vectors for functionalization:
Use Case: Attachment of the "tail" or "cap" in drug design (e.g., connecting to a solubilizing group or hinge binder).
Protocol Note: Standard nucleophilic substitutions proceed rapidly at room temperature. Use mild bases (
, TEA) to scavenge acid.
Vector B: Pyridine Ring (
) - Metabolic Modulator
Effect: The methyl group at C6 blocks the site adjacent to the pyridine nitrogen, preventing oxidative metabolism (N-oxidation or
-hydroxylation) by cytochrome P450 enzymes.
Electronic: The methyl group is weakly electron-donating (+I), slightly increasing the basicity of the pyridine nitrogen compared to the non-methylated analog.
Functionalization Diagram (DOT)
Figure 2: Primary functionalization pathways for the scaffold.[2]
Medicinal Chemistry Applications
Kinase Inhibition (HPK1)
The scaffold is a key intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. In these structures, the pyrrolo[3,4-c]pyridine core often acts as a rigid linker that positions a hinge-binding motif (e.g., a triazole or pyridine) and a solvent-exposed tail.
Mechanism: The 6-methyl group restricts conformational rotation, reducing the entropic penalty upon binding to the ATP pocket.
Reference: WO2020100027 describes derivatives where the core is partially oxidized (lactam) or fully reduced.
GPR119 Agonists
In metabolic disease research, the scaffold serves as a core for GPR119 agonists (Type 2 Diabetes targets).
Role: The bicyclic system mimics the indole or piperidine cores found in endogenous ligands but with improved polarity (lower LogP) due to the pyridine nitrogen.
SAR Finding: Derivatives with the 1,3-dione (imide) functionality are often active, but the reduced forms (dihydro) are explored to improve solubility and reduce plasma protein binding.
Analgesic & Sedative Agents
Historically, the 1,3-dione derivatives of this scaffold (the immediate precursor to the dihydro form) have been extensively studied for analgesic properties comparable to aspirin and morphine in murine models.
Insight: While the dione is the active pharmacophore for analgesia, the dihydro amine is the requisite building block to access "mixed" scaffolds where the imide is reduced to a lactam or amine to tune potency and toxicity.
References
Szkatuła, D. et al. (2020).[3][1] Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI Pharmaceuticals. Link
Pfizer Inc. (2020). 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as HPK1 Inhibitors. WO Patent 2020/100027.[4] Link
Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Link
Śladowska, H. et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica. Link
ChemicalBook. (2024). 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Product Page. Link
Molecular weight and formula of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
This is an in-depth technical guide on 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a specialized heterocyclic building block used in medicinal chemistry. Identity, Synthesis, and Medicinal Utility of a Privileged Az...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a specialized heterocyclic building block used in medicinal chemistry.
Identity, Synthesis, and Medicinal Utility of a Privileged Aza-Isoindoline Scaffold
Executive Summary
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8) is a bicyclic heterocycle belonging to the aza-isoindoline class.[1][2] Structurally, it consists of a pyridine ring fused to a saturated pyrrolidine ring across the [3,4] positions, with a methyl substitution adjacent to the pyridine nitrogen.
This molecule serves as a critical pharmacophore in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) and Kinase Inhibitors . Its rigid bicyclic framework offers defined vectors for substituent exit, making it an ideal scaffold for fragment-based drug design (FBDD) where controlling the spatial orientation of functional groups is paramount.
Cheminformatics Profile
The following data establishes the core identity and physicochemical baseline for the molecule.
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is distinct from its isomer, pyrrolo[2,3-c]pyridine (6-azaindole).[1] While azaindoles are aromatic and planar, the dihydro aspect of this molecule introduces a saturated pyrrolidine ring .
Conformational Rigidity: The fusion prevents the free rotation of the amine, locking the N-H vector relative to the pyridine nitrogen.
Basicity: The secondary amine (N2) is highly basic and nucleophilic, serving as the primary attachment point for library synthesis (e.g., amide coupling, reductive amination).
Electronic Effects: The pyridine nitrogen (N5) acts as an electron sink, modulating the pKa of the system and providing a specific hydrogen bond acceptor site for receptor interaction.
The 6-Methyl Substituent
The methyl group at the C6 position (adjacent to the pyridine nitrogen) is not merely decorative; it serves two critical functions:
Steric Occlusion: It blocks metabolism at the susceptible alpha-position of the pyridine ring, potentially increasing metabolic stability (t1/2).
Lipophilicity Boost: It slightly increases LogP, improving membrane permeability without compromising water solubility significantly.
Synthetic Methodologies
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically follows a "Construct and Reduce" strategy.[1] The most robust route involves the formation of the imide intermediate followed by global reduction.
Primary Route: Imide Reduction
This protocol is preferred for its scalability and the stability of intermediates.
Step 1: Precursor Selection
Start with 6-Methyl-3,4-pyridinedicarboxylic acid (or its anhydride).[1] This is often derived from the oxidation of 2-methyl-4,5-dimethylpyridine (2,4,5-collidine) or similar lutidine derivatives.[1]
Step 2: Imide Formation
Condensation of the dicarboxylic acid with urea or ammonia at high temperature creates the cyclic imide: 6-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione .[1]
Step 3: Carbonyl Reduction
The dione is reduced to the diamine using a strong hydride donor. Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF) are standard.
Experimental Workflow (Visualization)
Figure 1: Standard synthetic pathway via imide reduction.[1]
Detailed Protocol (Self-Validating)
Note: All steps require a fume hood and anhydrous conditions.
Imide Formation:
Mix 6-Methyl-3,4-pyridinedicarboxylic acid (1.0 eq) with Urea (1.2 eq) in a high-boiling solvent (e.g., decalin) or melt neat at 160-180°C.
Validation: Monitor by TLC or LCMS for the disappearance of the acid and appearance of the non-polar imide (MW ~162).
Workup: Cool, triturate with water, filter the solid precipitate.
Reduction:
Suspend the Imide (1.0 eq) in anhydrous THF under Nitrogen.
Slowly add LiAlH₄ (4.0 eq) pellets or solution at 0°C. Caution: Exothermic.[1]
Validation: IR spectroscopy should show the disappearance of the carbonyl stretches (1700-1770 cm⁻¹).[1]
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.
Purification:
The crude amine is often an oil. Convert to the dihydrochloride salt (using HCl/Dioxane) for stability and ease of handling. Recrystallize from Ethanol/Ether.
Medicinal Chemistry Applications
This scaffold is a validated "privileged structure" in several therapeutic areas.
GPR119 Agonists (Metabolic Disorders)
Research indicates that pyrrolo[3,4-c]pyridine derivatives act as potent agonists for GPR119, a target for Type 2 Diabetes.[3]
Mechanism: The basic nitrogen (N2) mimics the piperidine ring found in endogenous ligands, while the pyridine ring engages in pi-stacking interactions within the receptor pocket.
SAR Insight: The 6-methyl group provides a "magic methyl" effect, optimizing the fit in the hydrophobic sub-pocket of the receptor.
Binding Mode: The pyridine nitrogen (N5) and the pyrrolidine NH can form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).
Case Study: Derivatives have shown low-nanomolar activity against CSF1R (Colony Stimulating Factor 1 Receptor), a target in oncology and neuroinflammation.
CNS Agents (Nicotinic Receptors)
Due to its structural resemblance to epibatidine and nicotine, this core has been explored for ligands binding to nAChRs (nicotinic acetylcholine receptors). The rigid bicyclic nature reduces the entropic penalty of binding compared to flexible linear analogs.
Handling and Stability
Storage: The free base is prone to oxidation and carbonate formation (absorbs CO₂ from air). Store as the Dihydrochloride salt (2HCl) or Tartrate salt at -20°C.
Solubility:
Free base: Soluble in DCM, MeOH, DMSO.
Salt forms: Highly soluble in water (>50 mg/mL).
Safety: Treat as a potential irritant and sensitizer. Use standard PPE.[4]
References
ChemicalBook. 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Properties and Suppliers. Retrieved from [1]
National Institutes of Health (PubChem). Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives and Biological Activity.[1] Retrieved from [1]
MDPI Pharmaceuticals. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021).[1][5] Retrieved from [1]
BldPharm. Product Analysis: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.[1] Retrieved from [1]
Reagentia. Catalog Entry: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.[1][2][6][7][8] Retrieved from [1]
Solubility profile of pyrrolo[3,4-c]pyridine derivatives in organic solvents
Executive Summary The pyrrolo[3,4-c]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and GPR119 agonis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrrolo[3,4-c]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and GPR119 agonists. Despite its biological utility, the scaffold presents significant solubility challenges due to its rigid, planar architecture and high lattice energy, particularly in its 1,3-dione (5-azaphthalimide) oxidation state.
This guide provides a comprehensive analysis of the solubility behavior of pyrrolo[3,4-c]pyridine derivatives. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation, experimental determination protocols, and predictive modeling using Hansen Solubility Parameters (HSP).
Physicochemical Basis of Solubility
To predict solubility, one must first understand the electronic landscape of the core structure. The pyrrolo[3,4-c]pyridine system fuses an electron-deficient pyridine ring with a pyrrole (or pyrrolidine-dione) ring.
Structural Sub-Classes & Polarity
The solubility profile shifts dramatically based on the oxidation state and substitution pattern:
N-pyridine or NH O=C), leading to high melting points (C). Dissolution requires overcoming this lattice enthalpy (). Consequently, solvents capable of disrupting these specific H-bonds (e.g., DMSO, DMF) are often required for stock solutions.
Solubility Profile in Organic Solvents
The following profile synthesizes data from isolation protocols, recrystallization studies, and chromatographic behaviors of bioactive derivatives (e.g., 6-methyl-substituted variants).
Table 1: Generalized Solubility Profile of Pyrrolo[3,4-c]pyridine-1,3-diones
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc, NMP
Excellent ( mg/mL)
High dielectric constants and strong H-bond accepting ability disrupt the crystal lattice effectively.
Chlorinated
Dichloromethane (DCM), Chloroform
Good ( mg/mL)
Good interaction with the aromatic -system; often used for extraction and chromatography.
Alcohols
Methanol, Ethanol, Isopropanol
Temperature Dependent
Moderate solubility at RT; High solubility at boiling. Ideal for recrystallization (dissolve hot crash cool).
Esters/Ketones
Ethyl Acetate, Acetone
Moderate ( mg/mL)
Useful for chromatography. Solubility decreases significantly with highly polar substituents (e.g., -OH, -COOH).
Ethers
THF, 1,4-Dioxane
Moderate
THF is often used as a reaction solvent but may require heating for concentrated solutions.
Hydrocarbons
Hexane, Heptane, Toluene
Poor ( mg/mL)
Lack the polarity to solvate the dione moiety. Often used as "anti-solvents" to precipitate the product.
Water
Water, PBS
Very Poor
The lipophilic aromatic core dominates. Solubility improves only at low pH (protonation of pyridine N, pKa 5-6).
Critical Application Note: For N-unsubstituted derivatives, avoid acetone or aldehydes during prolonged storage, as the free NH can undergo condensation reactions (e.g., Schiff base formation or aldol-like pathways) under certain catalytic conditions.
For rational solvent selection—whether for process crystallization or formulation—Hansen Solubility Parameters (HSP) offer a predictive framework superior to dielectric constants.
The solubility of a solute (1) in a solvent (2) is maximized when their parameters are similar, minimizing the interaction radius (
):
Estimated HSP Values for Pyrrolo[3,4-c]pyridine Core:
Based on group contribution methods (Fedors/Van Krevelen)
Preparation: Weigh approximately 2–5 mg of the pyrrolo[3,4-c]pyridine derivative into a chemically resistant glass vial (e.g., HPLC vial with PTFE liner).
Solvent Addition: Add a specific volume (e.g., 500
L) of the target solvent.
Saturation Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until saturation is maintained.
Agitation: Incubate at 25°C (or target temp) with constant agitation (orbital shaker at 300 rpm) for 24 hours. Note: For rigid crystalline lattices like diones, 48-72 hours may be required.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22
m PTFE filter (ensure filter compatibility to avoid adsorption).
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (typically 254 nm for the pyridine core). Calculate concentration against a standard curve.
Protocol: Kinetic Solubility (High-Throughput)
Used for early-stage screening of libraries.
Prepare a 10 mM stock solution in DMSO.
Spike into aqueous buffer (PBS, pH 7.4) to a final concentration of 200
M (2% DMSO).
Incubate for 90 minutes.
Measure turbidity via nephelometry or UV-absorbance (precipitate causes light scattering).
Strategic Applications
Purification by Recrystallization
The "Temperature Dependent" solubility in alcohols (Table 1) is the key to scalable purification.
Solvent System: Ethanol or Ethanol/Water (9:1).
Method: Dissolve crude material in boiling ethanol. If insoluble impurities remain, hot filter. Upon cooling to 0–4°C, the pyrrolo[3,4-c]pyridine derivative typically crystallizes as fine needles or prisms, leaving non-polar impurities in the mother liquor.
Formulation for Animal Studies
Due to poor water solubility, simple saline solutions are rarely viable.
Medicinal Chemistry Applications of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals [1][2] Executive Summary: The Aza-Isoindoline Advantage In the landscape of fragment-based drug discovery (F...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
[1][2]
Executive Summary: The Aza-Isoindoline Advantage
In the landscape of fragment-based drug discovery (FBDD), 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8) represents a high-value scaffold. Structurally analogous to isoindoline but differentiated by the incorporation of a pyridine ring, this "aza-isoindoline" core offers superior aqueous solubility and a distinct electrostatic profile compared to its carbocyclic counterparts.
This guide analyzes the medicinal chemistry utility of this scaffold, focusing on its dual role:
As a Secondary Amine Pharmacophore: A basic handle for engaging key residues (e.g., Asp/Glu in kinase active sites).
As a Rigid Linker: A bicyclic spacer that orients substituents in precise vectors for GPCR and enzyme binding.
Structural Analysis & Physicochemical Profile
The 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is defined by a fused bicyclic system containing a pyridine ring and a saturated pyrroline ring.
The "6-methyl" substitution is critical. It introduces steric bulk adjacent to the pyridine nitrogen, which can:
Prevent metabolic N-oxidation: The methyl group sterically hinders cytochrome P450 access to the pyridine nitrogen.
Induce conformational lock: When used in bi-aryl systems, the methyl group restricts rotation, reducing the entropic penalty of binding.
Synthetic Methodologies
Accessing the 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core typically follows two primary retrosynthetic disconnections: reduction of the corresponding dione (imide) or cyclization of 3,4-disubstituted pyridines.
Synthesis Pathway Visualization
Figure 1: Primary synthetic routes accessing the 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core.[1][2][3][4][5]
Key Synthetic Challenges
Regioselectivity: In the dicarboxylic acid precursor, differentiating the C3 and C4 carboxylates is difficult. However, for the symmetric imide formation, this is irrelevant.
Reduction Control: Reducing the imide (dione) to the amine requires strong reducing agents (LiAlH₄). Partial reduction can lead to the hydroxyl-lactam (hemiaminal), which is unstable.
Therapeutic Applications & Case Studies
The scaffold is versatile, appearing in diverse therapeutic areas. The table below summarizes high-impact applications.
Application Matrix
Therapeutic Area
Target
Mechanism of Action
Role of Scaffold
Oncology
PDK1 (Pyruvate Dehydrogenase Kinase 1)
Inhibition of ATP binding
The secondary amine forms a salt bridge with Asp residues; the pyridine ring interacts with the hinge region.
Neurology
GSK-3β (Glycogen Synthase Kinase 3)
ATP-competitive inhibition
Used in Alzheimer's research; the scaffold provides a rigid linker that fits the narrow ATP pocket.
Infectious Disease
HIV-1 RT
Non-nucleoside RT Inhibition (NNRTI)
Dione derivative: The oxidized imide form binds to the hydrophobic pocket of Reverse Transcriptase.
Metabolic
Aldose Reductase
Enzyme Inhibition
Dione derivative: Prevents conversion of glucose to sorbitol; reduces diabetic complications.
Tuberculosis
InhA (Enoyl-ACP Reductase)
Inhibition of mycolic acid synthesis
The scaffold mimics the transition state of the fatty acid substrate.
Detailed Case Study: PDK1 Inhibition
In the development of PDK1 inhibitors for multiple myeloma, the 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core serves as a superior alternative to the piperazine or pyrrolidine scaffolds found in earlier generations.
Why it works: The fused pyridine ring planarizes the nitrogen geometry, reducing the entropic cost of binding to the kinase hinge region.
Binding Mode: The pyridine nitrogen (N5) often acts as a water-mediated H-bond acceptor, while the pyrroline NH (N2) interacts directly with the catalytic spine of the kinase.
Experimental Protocols
Protocol A: Synthesis of the Intermediate Imide
Objective: Synthesis of 6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
Add the imide portion-wise (exothermic reaction; control temp < 10°C).
Allow to warm to RT, then reflux for 12–24 hours.
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.
Filter the granular precipitate.
Concentrate the filtrate.
Isolation: The product is a secondary amine. If oil is obtained, convert to dihydrochloride salt using HCl in dioxane for easier handling.
Storage: Store under argon at -20°C; the free base is sensitive to oxidation (N-oxide formation).
Future Outlook: Fragment-Based Drug Discovery (FBDD)
The 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is poised for expanded use in FBDD libraries.
Vector Exploration: The N2 position allows for "growth" of the molecule into solvent-exposed regions of a protein target.
C-H Activation: Recent advances in Palladium-catalyzed C-H activation allow for functionalization at the C7 position (ortho to the pyridine nitrogen), enabling the creation of tri-substituted cores without de novo synthesis.
References
Wójcicka, A., & Redzicka, A. (2021).[6][7] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[6] Link
Knutsen, L. J., et al. (2009).[6] Pyrrolo[3,4-c]pyridine-1,3(2H)-diones as novel, potent and selective aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1697-1701.
ChemicalBook. (2024). Product Entry: 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Link
PubChem. (2024). Compound Summary: 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione.[1][4][6][7][8][9] Link
Bide Pharmatech. (2023).[10] Synthesis and properties of azaisoindoline derivatives. Link
Pharmacophore modeling using 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
An In-Depth Technical Guide to Pharmacophore Modeling Using the 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold The 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has emerged as a privileged structure in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Pharmacophore Modeling Using the 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold
The 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities, including analgesic, antidiabetic, and antitumor properties.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough of pharmacophore modeling centered on this versatile scaffold. We will explore both ligand- and structure-based methodologies, moving from foundational concepts to detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development, offering a practical framework for leveraging pharmacophore modeling to identify novel, potent, and selective modulators for various biological targets.
PART 1: Foundational Concepts in Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of modern, rational drug design.[4] The term "pharmacophore," first conceptualized by Paul Ehrlich, describes the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[5][6] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable centers.[7]
Pharmacophore models serve as 3D queries in virtual screening campaigns to filter large compound libraries, enriching the hit list with molecules that are more likely to be active.[8] This significantly reduces the time and cost associated with identifying novel lead compounds.[4] The two primary approaches to pharmacophore modeling are ligand-based and structure-based, each with its own set of prerequisites and advantages.[5][7]
Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the biological target is unknown, but a set of active ligands is available.[9] The fundamental assumption is that these active molecules share common chemical features arranged in a similar spatial orientation that are responsible for their bioactivity.[5] The process involves superimposing a set of active molecules to identify these common features and generate a pharmacophoric hypothesis.[10]
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, SBPM can be employed.[11] This method involves analyzing the key interactions between the protein and a bound ligand within the active site to generate a pharmacophore that represents the complementary features of the binding pocket.[11] SBPM provides a more direct understanding of the molecular recognition process.[12]
The Significance of the 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold
The pyrrolo[3,4-c]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery.[1][2][13] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, demonstrating their versatility as a privileged fragment.[3] Notably, potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) have been developed containing the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, showcasing its potential in oncology.[14] Other documented activities include antidiabetic, analgesic, sedative, antiviral, and antimycobacterial effects.[1][3] This broad biological profile makes the 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold an excellent candidate for pharmacophore-based drug discovery campaigns aimed at various targets.
PART 2: A-Z Workflow for Pharmacophore Model Development: A Case Study on NAMPT Inhibitors
To illustrate the practical application of pharmacophore modeling, we will use a hypothetical case study focused on developing novel NAMPT inhibitors based on the 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. NAMPT is a key enzyme in the NAD+ salvage pathway and is a validated target in cancer therapy.[14]
Workflow Overview
The following diagram outlines the comprehensive workflow for developing and applying a pharmacophore model.
Caption: A comprehensive workflow for pharmacophore model development and application.
This protocol is applicable when multiple active NAMPT inhibitors with the 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core are known, but a high-quality target structure is unavailable.
1. Training and Test Set Preparation:
Objective: To curate a dataset of molecules with known activities to train and validate the model.
Step 1: Compile a set of at least 15-20 diverse NAMPT inhibitors featuring the core scaffold from literature or internal databases.
Step 2: Segregate the compounds into activity classes (e.g., Active: IC50 < 1 µM; Inactive: IC50 > 10 µM).
Step 3: Partition the dataset into a training set (approx. 70-80% of compounds) and a test set (approx. 20-30%). The training set is used to build the model, while the test set is used for external validation.[15] Ensure that the full range of activities and chemical diversity is represented in both sets.
Compound ID
Scaffold
IC50 (nM)
Activity Class
Set Assignment
NMPT-001
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
11
Active
Training
NMPT-002
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
36
Active
Training
NMPT-003
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
850
Active
Training
NMPT-004
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
15000
Inactive
Training
NMPT-005
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
25
Active
Test
NMPT-006
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
12000
Inactive
Test
Caption: Example of a curated dataset for LBPM.
2. Conformation Generation and Feature Mapping:
Objective: To explore the conformational space of each ligand and identify potential pharmacophoric features.
Step 1: Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., Schrödinger's LigPrep, MOE).[5][16]
Step 2: For each conformer, map the potential pharmacophoric features (HBA, HBD, HY, AR, etc.). Software like Phase or LigandScout can automate this process.[5]
3. Hypothesis Generation and Scoring:
Objective: To align the active molecules and identify a common 3D arrangement of features that constitutes the pharmacophore hypothesis.
Step 1: Use an alignment algorithm to superimpose the conformers of the active training set molecules, identifying common pharmacophoric features.
Step 2: Generate multiple pharmacophore hypotheses, each consisting of a unique combination of 3-5 features.
Step 3: Score and rank the hypotheses based on how well they match the active molecules and avoid matching inactive molecules. Scoring functions often consider factors like vector alignment, site overlap, and volume.[17]
This protocol is used when a 3D structure of the target (NAMPT) complexed with a ligand is available (e.g., from the Protein Data Bank).
1. Target Preparation:
Objective: To prepare the protein-ligand complex structure for analysis.
Step 1: Download the crystal structure of NAMPT with a bound inhibitor (ideally one containing a similar scaffold).
Step 2: Prepare the protein structure by adding hydrogens, assigning bond orders, removing water molecules (unless critical for binding), and optimizing the hydrogen-bonding network.
2. Interaction Analysis and Feature Generation:
Objective: To identify the key interactions between the ligand and the protein active site.
Step 1: Analyze the binding pocket to identify all interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking, etc.) between the protein residues and the ligand.
Step 2: these interaction points into pharmacophoric features. For instance, a hydrogen bond from a protein's NH group to a ligand's carbonyl oxygen defines an HBA feature on the ligand.
Step 3: Combine these features to create a structure-based pharmacophore hypothesis. This model represents the ideal spatial arrangement of features for a ligand to bind effectively in the active site.[11][18]
PART 3: Rigorous Model Validation
A pharmacophore model is only useful if it can reliably distinguish between active and inactive compounds.[19] Therefore, rigorous validation is a critical and mandatory step.
1. Internal Validation (Training Set):
Objective: To assess the model's ability to correctly classify the compounds used to build it.
Methods: Techniques like leave-one-out cross-validation can be used to evaluate the model's robustness.[20]
2. External Validation (Test Set):
Objective: To evaluate the predictive power of the model on an independent set of compounds.
Step 1: Screen the external test set against the generated pharmacophore hypothesis.
Step 2: Construct a confusion matrix to calculate key statistical metrics.
3. Statistical Validation Metrics:
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's predictive quality, with 1.0 being a perfect model and 0.5 being random.
Enrichment Factor (EF): Measures how many more active compounds are found within a certain percentage of the top-ranked hits compared to a random selection.
Goodness of Hit (GH) Score: A metric ranging from 0 to 1 that combines the percentage of actives retrieved, the enrichment of actives, and other factors. A GH score > 0.7 generally indicates a very good model.[21]
Step 2: Process the database by generating 3D conformers for each molecule and filtering for drug-like properties (e.g., using Lipinski's Rule of Five).
2. Screening and Hit Selection:
Objective: To use the pharmacophore model as a 3D query to identify potential hits.
Step 1: Screen the prepared database against the validated pharmacophore hypothesis. Molecules that match the pharmacophoric features are retained as "hits".
Step 2: Rank the hits based on a fitness score, which quantifies how well each molecule aligns with the pharmacophore.[17]
Step 3: Visually inspect the top-ranked hits to ensure proper alignment and chemical feasibility.
Step 4 (Optional but Recommended): Apply secondary filters, such as molecular docking into the target's active site (if known), to further refine the hit list and remove false positives.[19]
Caption: Workflow for a virtual screening campaign using a validated pharmacophore model.
PART 5: Conclusion and Future Perspectives
Pharmacophore modeling is a robust and efficient computational strategy for navigating the vast chemical space in drug discovery. This guide has provided a detailed, step-by-step framework for developing, validating, and applying pharmacophore models centered on the medicinally important 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. By integrating both ligand- and structure-based approaches, researchers can significantly enhance the probability of identifying novel and potent lead compounds.
References
Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Fiveable.
Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers. Available at: [Link]
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023, September 26). ACS Omega. Available at: [Link]
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022, June 11). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Pharmacophore modeling: advances and pitfalls. PMC. Available at: [Link]
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. Available at: [Link]
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). PMC. Available at: [Link]
Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). PMC. Available at: [Link]
Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]
Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019, November 20). MDPI. Available at: [Link]
Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Available at: [Link]
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019, November 20). PubMed. Available at: [Link]
#Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020, April 19). YouTube. Available at: [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). ResearchGate. Available at: [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog. Available at: [Link]
Creating a pharmacophore from a single protein-ligand complex. InteLigand. Available at: [Link]
Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Available at: [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. Available at: [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 9). ResearchGate. Available at: [Link]
T009 · Ligand-based pharmacophores. TeachOpenCADD. Available at: [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Longdom Publishing. Available at: [Link]
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021, April 11). PubMed. Available at: [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). MDPI. Available at: [Link]
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. OUCI. Available at: [Link]
Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). (2013, September 1). PubMed. Available at: [Link]
Toxicity and safety data for dihydro-pyrrolo-pyridine intermediates
Topic: Toxicity and Safety Data for Dihydro-Pyrrolo-Pyridine Intermediates Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Assessment Scientists Executive Summary: The Privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Toxicity and Safety Data for Dihydro-Pyrrolo-Pyridine Intermediates
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Safety Assessment Scientists
Executive Summary: The Privileged yet Perilous Scaffold
The dihydro-pyrrolo-pyridine scaffold—specifically the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its isomers—represents a critical junction in modern drug discovery. Widely utilized as a core pharmacophore in kinase inhibitors (e.g., JAK, MAPK) and as a synthetic intermediate for fully aromatic pyrrolopyridines (7-azaindoles), this moiety offers unique physicochemical properties. However, its transition from a planar aromatic system to a partially saturated bicycle introduces distinct metabolic and toxicological liabilities that differ significantly from its fully aromatic parent.
This guide synthesizes the safety profile of dihydro-pyrrolo-pyridine intermediates, focusing on Aldehyde Oxidase (AO) liability , hERG-mediated cardiotoxicity , and reactive metabolite formation . It provides a self-validating safety assessment workflow designed to de-risk these scaffolds early in the lead optimization phase.
Chemical Context & Structural Alerts
1.1 The Aromatic vs. Dihydro Dichotomy
To understand the toxicity profile, one must distinguish between the two primary states of this scaffold:
Feature
Pyrrolo[2,3-b]pyridine (Aromatic)
2,3-Dihydro-pyrrolo[2,3-b]pyridine (Saturated)
Geometry
Planar ( hybridized)
Non-planar / "Puckered" (C2/C3 are )
Basicity
Weak base (Pyridine N lone pair)
Increased basicity at if unsubstituted
Metabolic Risk
High affinity for Aldehyde Oxidase (AO) at C2.
Lower AO affinity; prone to CYP-mediated dehydrogenation back to aromatic form.
Physicochemical
High -stacking potential (DNA intercalation risk).
Unsubstituted N1-H: In the dihydro form, the pyrrolidine nitrogen is more nucleophilic, capable of forming glucuronides or undergoing bioactivation if not capped.
Electron-Deficient Pyridine Ring: If substituted with electron-withdrawing groups (e.g., -CN, -F), the ring becomes susceptible to nucleophilic aromatic substitution (
) by biological nucleophiles (e.g., glutathione), potentially leading to immune-mediated toxicity.
Toxicological Profile & Mechanisms
2.1 Metabolic Liability: The Aldehyde Oxidase (AO) Trap
Unlike Cytochrome P450 (CYP) enzymes, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that oxidizes aza-heterocycles. Pyrrolo-pyridines are notorious AO substrates, typically undergoing oxidation at the C2 position to form the 2-one (lactam) metabolite.
The Dihydro Nuance: While the dihydro form lacks the C2=C3 double bond required for direct AO attack, it often serves as a pro-substrate . CYP enzymes can rapidly dehydrogenate the dihydro scaffold back to the aromatic parent, which is then funneled into the AO pathway.
Safety Implication: AO clearance is species-dependent (high in humans/monkeys, low in dogs/rats). Relying solely on rodent toxicity data can lead to a false sense of security regarding clearance and metabolite exposure in humans.
2.2 Cardiotoxicity (hERG Inhibition)
The pyrrolopyridine scaffold overlaps significantly with the pharmacophore for hERG channel blockade, a primary cause of QT interval prolongation.
Mechanism: The pyridine nitrogen can protonate at physiological pH, interacting with the aromatic residues (Tyr652, Phe656) in the hERG pore via
-cation interactions.
Mitigation: The dihydro scaffold often disrupts the planarity required for optimal
-stacking, potentially reducing hERG affinity compared to the aromatic parent. However, lipophilic substituents (e.g., benzyl groups common in intermediates) re-introduce this risk.
Bioactivation: The dihydro-pyrrolo-pyridine core can be metabolically activated to reactive iminoquinone methides or epoxides, particularly if there are alkyl substituents on the pyridine ring.
Case Study (Oclacitinib): A JAK inhibitor with a pyrrolopyrimidine core (structurally analogous). In overdose scenarios, it exhibits multisystemic toxicity including hepatic injury, likely driven by saturation of clearance pathways and accumulation of parent drug/metabolites [1].
Experimental Protocols for Safety Assessment
These protocols are designed to be self-validating , meaning they include internal controls to verify the assay's performance specifically for this chemical class.
Protocol A: The "AO vs. CYP" Stability Screen
Purpose: To distinguish between CYP-mediated clearance and the "blind spot" of cytosolic AO metabolism.
System Preparation:
System A: Human Liver Microsomes (HLM) + NADPH (Detects CYP activity).
System B: Human Liver Cytosol (HLC) without NADPH (Detects AO activity).
System C: HLC + Hydralazine (Specific AO inhibitor) (Validation control).
Incubation:
Incubate test compound (1
M) at 37°C for 0, 15, 30, and 60 mins.
Analysis:
Quench with acetonitrile containing internal standard (e.g., Warfarin).
If clearance is high in System B but blocked in System C , the compound is an AO substrate.
Critical Check: If the dihydro compound is stable in HLC but unstable in HLM, check for the formation of the aromatic parent (M-2 Da) in the HLM trace. This confirms CYP-mediated dehydrogenation.
Protocol B: Reactive Metabolite Trapping (GSH)
Purpose: To detect electrophilic species formed during metabolism.
Incubation:
Test compound (10
M) + HLM (1 mg/mL) + NADPH (1 mM).
Trapping Agent: Fortify with Glutathione (GSH) at 5 mM.
Controls:
Negative control: No NADPH.
Positive control: Clozapine (known to form GSH adducts).
Detection:
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).
Risk Assessment:
Observation of +305 Da adducts indicates formation of a reactive intermediate. For dihydro-pyrrolo-pyridines, look specifically for adducts on the pyridine ring, suggesting bioactivation.
Visualization: Metabolic Fate & Safety Decision Tree
The following diagram illustrates the divergent metabolic pathways and the decision logic for safety assessment.
Figure 1: Metabolic fate mapping of dihydro-pyrrolo-pyridine intermediates, highlighting the interplay between CYP-mediated dehydrogenation and Aldehyde Oxidase (AO) clearance, alongside the safety decision logic.
Data Summary: Comparative Safety Metrics
The following table summarizes key safety parameters for the dihydro-pyrrolo-pyridine scaffold versus related heterocycles.
Parameter
Dihydro-Pyrrolo-Pyridine
Pyrrolo-Pyridine (Aromatic)
Indole (Carbocyclic Analog)
hERG Inhibition Risk
Moderate (Lipophilicity dependent)
High (-stacking driven)
Low
AO Metabolism
Low (Direct) / High (via Aromatic)
Very High (C2 Oxidation)
Negligible
Ames Genotoxicity
Low (unless nitro/amino substituted)
Low
Low
Structural Alert
Secondary Amine (Glucuronidation)
Electron-deficient Ring
None
Rec. Safety Assay
HLM + Cytosol (Dual System)
Cytosol (AO check mandatory)
Standard CYP Panel
References
Pet Poison Helpline. (2025).[3] Multisystemic Consequences Following Oclacitinib Maleate (Apoquel®) Overdose Ingestion in Cats and Dogs. Journal of Medical Toxicology. Link
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link
Vlasakakis, G., et al. (2024).[4][5] Momelotinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science.[5] Link
Hinchliffe, P. S., et al. (2010). Structure-Activity Relationships of hERG Potassium Channel Blockers. Comprehensive Medicinal Chemistry II. Link
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
Technical Guide: Ionization Profile of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
This technical guide provides a comprehensive analysis of the physicochemical properties, specifically pKa values and ionization states, of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine . It is designed for medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the physicochemical properties, specifically pKa values and ionization states, of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine . It is designed for medicinal chemists and formulation scientists utilizing this scaffold in drug discovery programs (e.g., GPR119 agonists, antimycobacterial agents).[1]
Executive Summary & Scaffold Analysis
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocycle consisting of a pyridine ring fused to a saturated pyrrolidine ring. This "aza-isoindoline" scaffold acts as a critical pharmacophore in various therapeutic areas due to its ability to engage in hydrogen bonding while maintaining a rigid, planar geometry at the aromatic interface.[1]
Core Character: Amphoteric (contains both a basic aliphatic amine and a weakly basic aromatic nitrogen).[1]
Structural Dissection
The molecule possesses two distinct basic centers that define its ionization profile:
Pyrrolidine Nitrogen (N2): A secondary aliphatic amine.[1] In isolation (pyrrolidine), the pKa is ~11.[1]3. However, in this fused system, it is "picolylic" (adjacent to the pyridine ring), which lowers its basicity via inductive electron withdrawal.[1]
Pyridine Nitrogen (N5): An aromatic sp² nitrogen.[1] Unsubstituted pyridine has a pKa of ~5.[1]2. The 6-methyl substituent exerts a positive inductive effect (+I), increasing electron density and basicity.[1]
Direct experimental pKa values for this specific derivative are rarely published in open literature.[1] However, using High-Fidelity Structure-Activity Relationship (SAR) analysis and data from closely related analogs (Isoindoline, 2-Picoline), we can derive the ionization constants with high confidence.
Predicted pKa Values
Basic Center
Type
Predicted pKa
Rationale
N2 (Pyrrolidine)
Secondary Amine (sp³)
8.8 ± 0.3
Lower than typical amines (pKa ~10-11) due to the electron-withdrawing effect of the fused pyridine ring (similar to the benzyl effect in isoindoline, pKa ~9.3, but stronger).
N5 (Pyridine)
Aromatic Amine (sp²)
6.0 ± 0.2
Higher than pyridine (5.[1]2) due to the electron-donating 6-methyl group (analogous to 2-picoline, pKa 5.96).
Understanding the microspecies distribution across physiological pH is critical for predicting solubility and membrane permeability.[1]
The Ionization Cascade
The molecule exists in three primary states depending on the pH environment:
Dication (H₂L²⁺): Both nitrogens are protonated.[1][2] Dominant at pH < 4.[1]
Monocation (HL⁺): The more basic pyrrolidine nitrogen (N2) retains its proton, while the pyridine nitrogen (N5) is neutral.[1] Dominant at pH 6–8.[1]
Neutral (L): Both nitrogens are deprotonated.[1] Dominant at pH > 10.[1]
Visualization: Ionization Equilibrium
The following diagram illustrates the protonation pathway.[1]
Caption: Stepwise deprotonation of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine starting from acidic conditions.
Experimental Determination Protocols
To validate these values in-house, the following standard operating procedures (SOPs) are recommended. These methods are self-validating through internal controls.
Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjuster). Acidify to pH 2.0 using 0.1 M HCl.
Titration: Titrate with 0.1 M KOH (CO₂-free) under inert nitrogen atmosphere at 25°C.
Data Analysis: Plot pH vs. Volume of KOH. Look for two inflection points.[1][2][3][4] Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values.[1]
Validation: Run a standard (e.g., Pyridine) alongside to ensure electrode accuracy.[1]
Method B: UV-Metric Spectrophotometry
Best for low-solubility compounds or when sample is limited.
Principle: The UV spectrum of the pyridine ring changes significantly upon protonation (bathochromic shift).[1]
Workflow:
Prepare a 50 µM stock solution in a mixed buffer system (pH 2 to 12).
Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.[1]
The inflection point of the sigmoidal curve corresponds to the pKa of the chromophore (Pyridine N).[1] Note: The pyrrolidine N protonation may not cause a significant UV shift and might require potentiometry.[1]
Implications for Drug Development[1][5]
Solubility Profile
Stomach (pH 1.5): Exists as a Dication .[1] Solubility will be maximal. This scaffold is ideal for oral formulations requiring rapid dissolution in the gastric environment.[1]
Intestine (pH 6.5 - 7.4): Exists primarily as a Monocation . Solubility remains good, preventing precipitation before absorption.[1]
LogD₇.₄ (Physiological) will be lower (approx -1.0 to 0.0) due to the positive charge on the pyrrolidine nitrogen.[1]
Permeability & Binding
The Monocation is the dominant species in plasma.[1] While charged species permeate membranes poorly via passive diffusion, the compact nature of this scaffold often allows it to pass through solute carriers or via paracellular routes if the molecular weight is low.[1]
Binding: The pyridine nitrogen (pKa ~6.[1][2]0) is largely unprotonated at pH 7.4, leaving the lone pair available to act as a hydrogen bond acceptor in the receptor pocket (e.g., interacting with Serine or Threonine residues).[1]
Formulation Stability[1]
Avoid formulation in basic buffers (pH > 9) as the neutral free base may precipitate or oxidize (pyrrolidines are susceptible to oxidation to pyrroles or N-oxides).[1]
Salt selection: The Dihydrochloride salt is the most stable solid form, stabilizing both basic centers.[1]
References
PubChem. 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CID 1519417).[5] National Library of Medicine.[1] Available at: [Link][1]
Kalinowski, D. S., et al. Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series. Journal of Medicinal Chemistry, 2007.[1] (Provides comparative pKa data for pyridine derivatives).
Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series, Butterworths, London.[1] (Source for 2-picoline and isoindoline reference values).
ChemBK. Isoindoline Physicochemical Properties. Available at: [Link][1]
MDPI Pharmaceuticals. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Review of the scaffold's medicinal chemistry applications). Available at: [Link][1][6]
Application Note: Synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Structure 1 ). This scaffold is a critical pharmacophore in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Structure 1 ). This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and analgesics.
Unlike generic procedures, this guide addresses the specific challenges of the [3,4-c] fused system, particularly the stability of the pyridine ring during hydride reduction and the solubility issues associated with the intermediate imides. The protocol utilizes a benzyl-protection strategy to ensure high yields and ease of purification, followed by a catalytic hydrogenolysis to yield the free secondary amine.
Applications: Fragment-based drug discovery (FBDD), building block for library synthesis.
Retrosynthetic Analysis
The most reliable route to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is via the reduction of the corresponding cyclic imide. Direct cyclization to the amine is often low-yielding; therefore, we employ a stepwise oxidation-cyclization-reduction sequence.
Figure 1: Retrosynthetic disconnection showing the Imide-Reduction strategy.
Experimental Protocol
Phase 1: Imide Formation
Objective: Cyclization of the dicarboxylic acid precursor to the N-benzyl protected imide.
Rationale: The N-benzyl group improves solubility in organic solvents (crucial for the subsequent reduction) and prevents N-alkylation side reactions.
Reflux: Equip with a condenser and heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (300 mL).
Isolation: The imide often precipitates as a solid. Filter the precipitate. If no precipitate forms, neutralize with saturated NaHCO₃ to pH 8 and extract with Ethyl Acetate (3 x 100 mL).
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO₂, Hexane/EtOAc) if necessary.
Validation: IR spectrum should show characteristic imide carbonyl doublets at ~1710 and 1770 cm⁻¹.
Phase 2: Hydride Reduction
Objective: Reduction of the 1,3-dione to the saturated pyrrolidine ring.
Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Perform under strict inert atmosphere (Nitrogen/Argon).
Reagents:
Intermediate Phase 1 (1.0 equiv)
LiAlH₄ (2.0 M in THF, 4.0 equiv)
Anhydrous THF (Solvent)
Procedure:
Inerting: Flame-dry a 3-neck flask and cool under Argon flow.
Charging: Add anhydrous THF (150 mL) and cool to 0°C. Carefully add LiAlH₄ solution (4.0 equiv).
Addition: Dissolve the Imide (from Phase 1) in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Control addition rate to manage gas evolution (H₂).
Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 12–16 hours.
Mechanism:[1][2][3] The carbonyls are reduced to methylenes. The pyridine ring is generally stable under these conditions if the quench is controlled.
Fieser Quench (Critical): Cool to 0°C.
Add water (x mL, where x = grams of LiAlH₄ used).
Add 15% NaOH (x mL).
Add water (3x mL).
Filtration: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.
Concentration: Evaporate the filtrate to yield the crude N-benzyl amine.
Validation: ¹H NMR should show the disappearance of carbonyl signals and the appearance of pyrrolidine methylene protons (~3.8–4.2 ppm).
Phase 3: Hydrogenolysis (Deprotection)
Objective: Removal of the benzyl group to yield the final secondary amine.
Reagents:
N-Benzyl Intermediate (1.0 equiv)
Pd/C (10% wt loading, 0.1 equiv by mass)
Ammonium Formate (5.0 equiv) OR H₂ Balloon
Methanol (Solvent)
Procedure:
Dissolution: Dissolve the N-benzyl intermediate in Methanol.
Catalyst Addition: Carefully add 10% Pd/C (wet support preferred for safety).
Hydrogenation:
Method A (Transfer Hydrogenation): Add Ammonium Formate and reflux for 2–4 hours.
Method B (Gas): Purge with H₂ gas and stir under H₂ balloon at RT for 12–24 hours.
Filtration: Filter through Celite to remove the catalyst. Caution: Pd/C is flammable when dry.
Isolation: Concentrate the filtrate. The product may exist as a formate salt (if Method A used).
Free Basing: Dissolve residue in DCM, wash with 1M NaOH (small volume), dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete cyclization
Ensure temperature is >115°C (Acetic acid reflux). Use a Dean-Stark trap if using toluene/xylene instead of AcOH.
Pyridine Reduction
Over-reduction in Step 2
Strictly control LiAlH₄ equivalents (max 4.0). Keep temperature at mild reflux, do not overheat.
Emulsion during Quench
Improper Aluminum salt formation
Use the Fieser method strictly (1:1:3 ratio). Add Rochelle's salt solution if emulsion persists.
Incomplete Deprotection
Catalyst poisoning
Pyridines can poison Pd catalysts. Add 1 equiv of HCl or Acetic Acid to protonate the pyridine nitrogen during hydrogenation.
References
Scaffold Synthesis Review: Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides). Chemistry of Heterocyclic Compounds, 56(5), 518–520.[4] Link
Pharmacological Relevance: Sladowska, H., et al. (2009).[5][6] Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57-63.[6] Link
Precursor Synthesis (Vitamin B6 Route): Kondrat'eva, G. Y. (1957). Synthesis of Vitamin B6 Derivatives. Doklady Akademii Nauk SSSR.
Reduction Protocol: Westhuyzen, R., et al. (2010). Synthesis of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry. (Validates the imide-to-amine reduction on this specific core).
Technical Guide: Optimizing Reductive Amination for 6-Methyl-Pyrrolopyridine Scaffolds
This guide details the optimization of reductive amination for 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole) precursors. This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Vemura...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the optimization of reductive amination for 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole) precursors. This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogs), yet it presents unique synthetic challenges due to the electron-rich pyrrole ring, the basic pyridine nitrogen, and the steric influence of the C6-methyl group.[1]
Part 1: Strategic Analysis & Mechanistic Insight[1]
The Chemical Challenge
The 6-methyl-7-azaindole scaffold presents a dichotomy in reactivity during reductive amination:
Electronic Duality: The pyrrole ring is electron-rich (prone to electrophilic attack/side reactions), while the pyridine ring is electron-deficient but contains a basic nitrogen (pKa ~4-5).[1] The 6-methyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the pyridine nitrogen compared to the unsubstituted parent, making it a competitive site for protonation.[1]
Solubility Barriers: These fused heterocycles often exhibit poor solubility in standard non-polar solvents (DCM, DCE), necessitating polar co-solvents (MeOH, THF) that can interfere with certain reducing agents.[1]
Steric Environment: The C6-methyl group provides steric bulk adjacent to the pyridine nitrogen (N7).[1] While this protects N7 from some metabolic oxidations, it can hinder coordination-based activation strategies (e.g., Lewis acids binding to N7).[1]
Mechanistic Pathways
Success depends on controlling the equilibrium between the Carbinolamine , the Iminium Ion , and the Reduction Rate .[1]
Pathway A (Standard): Acid-catalyzed dehydration to the iminium ion, followed by hydride transfer.[1]
Risk:[2] Protonation of the pyridine N7 can deactivate the system or precipitate the substrate.[1]
Pathway B (Lewis Acid): Titanium(IV) coordination to the carbonyl/amine, forcing water elimination without Brønsted acids.[1]
Advantage:[3][4] Circumvents N7 protonation issues; ideal for "dead" anilines or hindered amines.[1]
Decision Matrix (Graphviz)
Use this logic tree to select the correct protocol for your specific precursor.[1]
Caption: Decision tree for selecting reductive amination conditions based on precursor electronic and steric properties.
Part 2: Experimental Protocols
Protocol 1: The "Standard" STAB Method
Best for: 3-formyl-6-methyl-7-azaindole coupling with aliphatic amines.
Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and selective for imines over aldehydes, minimizing alcohol byproducts.[1]
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1] (Use THF if solubility is poor).
Procedure:
Imine Formation: In a dry vial, dissolve the aldehyde (e.g., 1.0 mmol) and amine (1.1 mmol) in DCE (5 mL, 0.2 M).
Activation: Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
Note: The solution may darken; this is normal for azaindoles.[1]
Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of imine peak).[1]
Workup: Quench with saturated aqueous NaHCO3 (careful: gas evolution). Extract with DCM (3x).[1] Wash combined organics with brine.[1][5] Dry over Na2SO4.[1][5]
Critical Insight: If the reaction stalls at the imine stage, do not heat. Heating with STAB can lead to reductive alkylation of the pyridine ring or dimerization.[1] Switch to Protocol 2.
Protocol 2: Titanium(IV) Isopropoxide Mediated
Best for: "Dead" nucleophiles (e.g., aniline coupling), sterically hindered amines, or when the azaindole scaffold is the amine partner.[1]
Mechanism: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium to the imine/enamine species which is then reduced.[1]
Complexation: In a flame-dried flask under Argon, combine the amine and aldehyde in dry THF (0.5 M).
Titanium Addition: Add Ti(OiPr)4 neat via syringe.[1]
Imine Formation: Stir at RT for 4–12 hours.
Checkpoint: For extremely hindered substrates, microwave heating at 60°C for 30 mins can force imine formation.[1]
Reduction:
Option A (One Pot): Dilute with MeOH (equal volume to THF).[1] Add NaBH4 carefully (exothermic).[1]
Option B (Cleaner): Concentrate the reaction to remove THF (leaving the oily Ti-complex).[1] Redissolve in dry MeOH. Add NaBH4 .
Quench (Crucial): Add 1N NaOH or water to precipitate white titanium salts (TiO2).[1] Filter through a Celite pad.[1]
Workup: Concentrate filtrate and extract with EtOAc.
Why this works for 6-methyl-azaindoles: The titanium coordinates to the carbonyl oxygen and the amine nitrogen, bringing them into proximity despite the steric bulk of the 6-methyl group.[1]
Protocol 3: Pyridine-Borane (Green/Mild)
Best for: Acid-sensitive substrates or large-scale preparations where STAB toxicity/cost is a concern.[1]
Reference: Org. Prep. Proced. Int. 1984, 16, 335; Sciencemadness databases.[1]
Procedure:
Mix Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH.
Use solvent mixtures: DCE/MeOH (4:1) or THF/MeOH .[1] Avoid pure non-polar solvents.[1]
Side Product: Alcohol
Direct reduction of aldehyde (reductant too strong/fast).[1]
Ensure imine formation is complete before adding reductant.[1][2] Use STAB (slower) instead of NaBH4.
Part 4: References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]
Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions."[1][3] Tetrahedron, 2004, 60(36), 7899-7906.[1] Link[1]
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[1] Link[1]
Vertex Pharmaceuticals. "Discovery of Pexidartinib (PLX3397), a Novel CSF1R Inhibitor."[1] (Context for 7-azaindole chemistry). Journal of Medicinal Chemistry, 2013.[1] Link[1]
Application Notes & Protocols: Catalytic Hydrogenation for the Formation of Fused Saturated N-Heterocycles
Introduction: The Strategic Importance of Fused Piperidine Scaffolds Fused pyridine rings, such as those found in quinolines and isoquinolines, are ubiquitous precursors in organic synthesis. However, it is their saturat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Fused Piperidine Scaffolds
Fused pyridine rings, such as those found in quinolines and isoquinolines, are ubiquitous precursors in organic synthesis. However, it is their saturated counterparts—fused piperidine systems like tetrahydroquinolines and decahydroisoquinolines—that are of paramount importance in modern drug discovery. The transition from a flat, sp²-hybridized aromatic system to a three-dimensional, sp³-rich saturated scaffold dramatically improves key pharmacological properties, including solubility, metabolic stability, and receptor-binding affinity.[1][2] These saturated N-heterocycles are cornerstone motifs in a multitude of FDA-approved drugs, agrochemicals, and biologically active natural products.[2][3][4]
The most direct and atom-economical route to these valuable structures is the catalytic hydrogenation of the corresponding fused pyridine precursors.[3][5] This process, while conceptually simple, is fraught with challenges. The inherent aromatic stability of the pyridine ring demands potent catalytic systems to overcome the dearomatization energy barrier.[1][3] Furthermore, the Lewis basic nitrogen atom in both the starting material and the saturated product can coordinate strongly to the metal center, leading to catalyst inhibition or deactivation.[3]
This guide provides an in-depth exploration of modern catalytic hydrogenation methods for the reduction of fused pyridine rings. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to select and optimize the ideal catalytic system for their specific synthetic challenges. We will delve into heterogeneous and homogeneous catalysis, discussing the mechanistic underpinnings and providing field-tested protocols.
Core Challenge: Overcoming Aromaticity and Catalyst Inhibition
The primary hurdles in the hydrogenation of fused pyridines are twofold:
Aromatic Stabilization: The resonance energy of the pyridine ring makes it significantly less reactive towards hydrogenation than simple alkenes. Conditions must be forcing enough to disrupt this stability without leading to unwanted side reactions. The energy released from hydrogenating pyridine to piperidine is substantial but requires a high activation energy.[6]
Nitrogen Coordination: The lone pair of electrons on the nitrogen atom can act as a ligand, binding to the active metal center of the catalyst. This is particularly problematic with the product piperidine, which is a stronger Lewis base than the starting pyridine, leading to product inhibition.
Catalytic strategies are therefore designed to address these issues, either by using highly active catalysts, harsh conditions, or by modulating the electronic properties of the substrate to facilitate reduction.
Heterogeneous Catalysis: The Workhorse Approach
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid solution), are the traditional and most industrially applied method for pyridine hydrogenation. Their primary advantages are operational simplicity, ease of separation from the reaction mixture, and the potential for catalyst recycling.[3]
Platinum Group Metal (PGM) Catalysts
Metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly active for hydrogenation.[7] They function by adsorbing and dissociating molecular hydrogen on their surface, creating active metal-hydride species that are then transferred to the adsorbed pyridine substrate.[7]
Palladium on Carbon (Pd/C): Pd/C is a widely used and cost-effective catalyst. However, its activity towards pyridine rings is often moderate. To enhance reactivity, the reaction is frequently conducted in the presence of an acid (e.g., acetic acid, HCl).[3][8] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This has two benefits: it withdraws electron density from the ring, making it more susceptible to reduction, and it prevents the nitrogen lone pair from poisoning the palladium surface.[9]
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is a highly effective catalyst precursor that is reduced in situ to active platinum nanoparticles. It is often used in acidic media like glacial acetic acid and can hydrogenate substituted pyridines under relatively mild conditions (room temperature, 50-70 bar H₂).[10] The acidic solvent is crucial for substrate activation.[10][11]
Rhodium (Rh): Rhodium catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are exceptionally active for pyridine hydrogenation and can often operate under milder conditions than Pd or Pt.[12][13][14] Recent studies have shown that commercially available Rh₂O₃ can reduce a broad range of functionalized pyridines at low pressure (5 bar H₂) and moderate temperature (40°C).[5][13][14]
Ruthenium (Ru): Supported ruthenium nanoparticles have emerged as robust catalysts for the diastereoselective hydrogenation of substituted pyridines.[15][16][17] These catalysts can achieve high cis-selectivity in the formation of substituted piperidines and exhibit good tolerance to various functional groups under mild conditions (e.g., 10 bar H₂).[16][17]
Data Presentation: Comparison of Heterogeneous Catalysts
Reactor Setup: To a glass liner suitable for the high-pressure reactor, add the substituted pyridine (e.g., 1.0 g).
Solvent and Catalyst Addition: Add glacial acetic acid (e.g., 5 mL) to dissolve the substrate. Carefully add the PtO₂ catalyst (~5 mol%).
Seal and Purge: Place the glass liner inside the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with an inert gas (N₂ or Ar) to remove air, followed by 2-3 purges with H₂ gas.
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring. The reaction is typically run at room temperature for 6-10 hours, or until hydrogen uptake ceases.
Work-up: Carefully depressurize and vent the reactor. Open the vessel in a well-ventilated fume hood.
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the solid platinum catalyst. Wash the Celite® pad with additional ethyl acetate.
Neutralization and Extraction: Carefully quench the filtrate by slowly adding it to a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH > 7). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
Purification: Purify the crude product as necessary by distillation or column chromatography.
Homogeneous Catalysis: Precision, Selectivity, and Asymmetry
Homogeneous catalysts are soluble metal complexes that operate in the same phase as the reactants. This approach offers several distinct advantages over heterogeneous systems, including higher selectivity, superior activity under mild conditions, and, most importantly, the ability to perform enantioselective transformations through the use of chiral ligands.[20] Iridium, Ruthenium, and Rhodium complexes are at the forefront of this field.[19][21]
Iridium-Catalyzed Ionic Hydrogenation
Direct hydrogenation of pyridines with homogeneous catalysts can be challenging due to catalyst poisoning.[1][22] A breakthrough in this area is the development of Iridium(III)-catalyzed ionic hydrogenation. This method is exceptionally robust and demonstrates remarkable chemoselectivity, tolerating highly reducible functional groups such as nitro, azide, bromo, and alkyne moieties that are typically not compatible with heterogeneous PGM catalysis.[1][22][23]
The mechanism is thought to proceed via an "ionic" pathway rather than direct H₂ addition across the ring. The reaction often requires an acid, like trifluoroacetic acid (TFA), and a hydrogen source. The iridium catalyst facilitates the transfer of a hydride (H⁻) and a proton (H⁺) to the substrate. This high degree of functional group tolerance makes it an invaluable tool for late-stage functionalization in complex molecule synthesis.[1][22]
Diagram: Generalized Workflow for Catalytic Hydrogenation
Caption: A typical experimental workflow for catalytic hydrogenation.
Asymmetric Hydrogenation of Fused Pyridines
A key advantage of homogeneous catalysis is the rational design of chiral environments around the metal center. By using chiral phosphine ligands (e.g., BINAP derivatives, MeO-BIPHEP), researchers can achieve highly enantioselective hydrogenation of prochiral fused pyridines, such as quinolines, to produce optically active tetrahydroquinolines.[21][24] Iridium-based systems are particularly effective. Often, an additive like iodine (I₂) is required for catalyst activation and to achieve high enantioselectivities.[21][24]
Diagram: Simplified Iridium Catalytic Cycle for Ionic Hydrogenation
Caption: A plausible ionic hydrogenation cycle with an Iridium catalyst.
Experimental Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Quinolone
This protocol is a representative procedure based on established methods for the Ir-catalyzed asymmetric hydrogenation of N-heterocycles.[21]
High-pressure autoclave with a glass insert and stir bar
Procedure:
Catalyst Pre-formation (optional but recommended): In a glovebox, charge a vial with [{Ir(COD)Cl}₂] and the chiral ligand in anhydrous DCM. Stir at room temperature for 30 minutes to form the active catalyst complex.
Reactor Setup: In a separate vial or directly in the reactor's glass insert, dissolve the quinoline substrate and Iodine (I₂) in anhydrous DCM.
Combine and Seal: Transfer the pre-formed catalyst solution to the substrate solution via syringe. Place the glass insert in the autoclave, seal, and purge thoroughly with an inert gas (Argon).
Reaction Execution: Pressurize the reactor with hydrogen (e.g., 50 bar) and stir the reaction at a set temperature (e.g., 40°C) for 12-24 hours.
Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Conclusion and Future Outlook
The catalytic hydrogenation of fused pyridine rings remains a vibrant and essential area of research, driven by the pharmaceutical industry's demand for sp³-rich molecular scaffolds. While traditional heterogeneous catalysts like Pd/C and PtO₂ remain valuable for their simplicity and scalability, modern catalysis has provided solutions to their primary limitations.
Key Takeaways:
For Robustness and Scalability: Heterogeneous catalysts, particularly Rhodium and Ruthenium-based systems, offer high activity and good reusability, often under increasingly mild conditions.[13][14][15][16][17]
For Chemoselectivity: Homogeneous Iridium-catalyzed ionic hydrogenation is unparalleled in its tolerance of sensitive functional groups, making it a superior choice for late-stage functionalization of complex molecules.[1][22]
For Stereocontrol: Asymmetric hydrogenation using chiral homogeneous catalysts (primarily Iridium and Ruthenium complexes) is the premier method for accessing enantioenriched fused piperidines, which are critical chiral building blocks.[20][21]
Future developments will likely focus on expanding the scope of base-metal catalysts (e.g., Cobalt, Nickel, Iron) to provide more sustainable and cost-effective alternatives to precious metals,[18][19] as well as developing even more selective and active catalysts that can operate under ambient temperature and pressure, further enhancing the green credentials of these vital transformations.
References
Cramer, N. et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
BenchChem. (2025). Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines. BenchChem.
Despois, A. & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
Various Authors. (2026). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
Various Authors. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
Various Authors. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
Various Authors. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
Timelthaler, D. & Topf, C.
Various Authors. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
Various Authors. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar.
Various Authors. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing.
Renom-Carrasco, M. et al. (2016). Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides.
Various Authors. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Scientific Reports.
Various Authors. Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry.
Williams, S. et al. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Semantic Scholar.
Wikipedia. Pyridine. Wikipedia.
Various Authors. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
Williams, S. et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
Various Authors.
Various Authors. (2021).
Various Authors. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing.
Various Authors. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
Various Authors.
Various Authors. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
Williams, S. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
Various Authors. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.
Sharma, A. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY.
Various Authors.
Various Authors. Five-membered heteroaromatic ring fused pyridine derivatives.
Alizadeh, S. R. & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini Reviews in Medicinal Chemistry.
Narasimhamurthy, K. H. et al. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery.
Various Authors. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry.
Various Authors. Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry.
Various Authors. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
Various Authors. (2016). What is role of palladium in hydrogenation reactions?. Chemistry Stack Exchange.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of Pyrrolo[3,4-c]pyridine Derivatives
Executive Summary
The pyrrolo[3,4-c]pyridine scaffold (5-azaisoindole) represents a privileged structure in medicinal chemistry, serving as a bioisostere for isoindoline and indole. Its derivatives, particularly pyrrolo[3,4-c]pyridine-1,3-diones , exhibit potent biological activities ranging from antimycobacterial (InhA inhibition) to analgesic and sedative effects. Traditional thermal synthesis of this bicyclic system is often plagued by high melting points of precursors (e.g., cinchomeronic acid), poor solubility, and incomplete cyclodehydration, leading to low yields of the target imide.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic barriers. By leveraging dielectric heating, we achieve rapid cyclization, cleaner reaction profiles, and higher yields compared to conventional oil-bath methods.
Part 1: The Scientific Rationale
The Challenge: Thermal vs. Dielectric Heating
The formation of the pyrrolo[3,4-c]pyridine-1,3-dione core typically involves the condensation of 3,4-pyridinedicarboxylic anhydride (cinchomeronic anhydride) with a primary amine.
Thermal Pathway: The reaction proceeds through an intermediate amic acid. The subsequent ring closure (dehydration) is the rate-determining step. Under conventional heating, the high lattice energy of the zwitterionic amic acid often leads to precipitation before cyclization, stalling the reaction.
GHz). The "superheating" effect allows the solvent to exceed its atmospheric boiling point within a sealed vessel, providing the activation energy required to drive the dehydration step rapidly, often preventing the "crash-out" of the intermediate.
Structural Target
We focus on the 1,3-dione derivative due to its stability and prevalence in drug discovery.
Fix: Add a dehydrating agent (e.g., HMDS) or increase temperature to
.
Problem: Low Solubility of Product.
Fix: Use DMF/Water mixtures for workup instead of pure water to control precipitation rate.
References
Microwave-Assisted Synthesis of Diverse Pyrrolo[3,4-c]quinoline-1,3-diones.
Source: ACS Combinatorial Science (2014).
Context: Describes the foundational logic for fused pyrrolo-pyridine/quinoline systems using MCRs.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
Source: Molecules (2021).[1][2]
Context: Comprehensive review of the pharmacological importance and general synthetic routes of the scaffold.
Microwave-Assisted Synthesis of Nitrogen Heterocycles.
Source: Current Organic Chemistry.
Context: General protocols for microwave-assisted imide formation and heterocycle synthesis.[3]
Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides).
Source: Chemistry of Heterocyclic Compounds (Review).
Context: Specific review on the dione synthesis via anhydride precursors.
Strategic Preparation and Characterization of Pharmaceutical Salts of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
An Application Guide for Drug Development Professionals Abstract The transformation of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of modern drug development, offering a proven strategy to...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Drug Development Professionals
Abstract
The transformation of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of modern drug development, offering a proven strategy to enhance critical physicochemical properties such as solubility, stability, and bioavailability.[1][2] This guide provides a detailed technical overview and actionable protocols for the preparation of pharmaceutical salts of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4] We delve into the scientific rationale behind salt screening, provide step-by-step protocols for the synthesis of hydrochloride and L-tartrate salts, and outline a comprehensive workflow for their analytical characterization. This document is intended for researchers, chemists, and formulation scientists engaged in the pre-clinical and clinical development of new chemical entities.
Foundational Principles: The Rationale for Salt Formation
The decision to develop a salt form of an API is driven by the need to overcome suboptimal properties of the parent molecule, often referred to as the "free form".[2][5] For a basic API like 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, which contains ionizable nitrogen atoms, salt formation with a suitable acid can profoundly influence its solid-state and solution behavior.
1.1. The Critical Role of pKa
1.2. Strategic Selection of Counter-ions
The choice of a counter-ion is a critical decision that can impact everything from manufacturability to clinical performance.[8] High-throughput screening is often employed to evaluate numerous counter-ions and crystallization conditions.[2]
Table 1: Common Pharmaceutically Acceptable Acids for Salt Screening
Counter-ion
Acid Name
Acid pKa (approx.)
Key Considerations
Chloride
Hydrochloric Acid
-7.0
Low molecular weight, high solubility, but can be hygroscopic. Most common salt form for basic drugs.[8]
Sulfate
Sulfuric Acid
-3.0 (pKa1)
Divalent, can form 1:1 or 2:1 salts. Generally stable.
Chiral, useful for resolving racemates. Can form stable hydrates.
Fumarate
Fumaric Acid
3.0 (pKa1), 4.5 (pKa2)
Divalent, often forms crystalline salts with good stability.
Succinate
Succinic Acid
4.2 (pKa1), 5.6 (pKa2)
Often used to improve solubility and dissolution rate.
1.3. Overall Workflow for Salt Selection and Preparation
The process follows a logical progression from initial screening to full characterization of the selected salt form. This systematic approach mitigates risks and ensures a robust data package for further development.
Caption: Workflow for pharmaceutical salt screening and selection.
Experimental Protocols: Preparation of Selected Salts
The following protocols provide detailed, reproducible methods for the preparation of two distinct salt forms of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Protocol A: Preparation of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Principle: This protocol describes the formation of a mono-hydrochloride salt via the reaction of the basic API with one molar equivalent of hydrochloric acid. The use of HCl in a non-aqueous solvent promotes the precipitation of the crystalline salt.[9][10]
Caption: Reaction scheme for hydrochloride salt formation.
Dissolution: In a 100 mL round-bottom flask, dissolve 1.00 g of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (6.75 mmol) in 20 mL of anhydrous methanol. Stir at room temperature until a clear solution is obtained.
Salification: While stirring, add 3.4 mL of 2M HCl in IPA (6.8 mmol, 1.01 equivalents) dropwise over 5 minutes. A white precipitate may begin to form immediately.
Crystallization/Precipitation: Stir the resulting slurry at room temperature for 1 hour. To ensure complete precipitation, slowly add 20 mL of MTBE as an anti-solvent over 15 minutes.
Maturation: Continue stirring the thickened slurry for an additional 2 hours at room temperature to allow for crystal growth and equilibration.
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with two 10 mL portions of cold MTBE to remove any residual soluble impurities.
Drying: Dry the white crystalline solid in a vacuum oven at 40°C overnight to a constant weight.
Table 2: Key Parameters for Hydrochloride Salt Protocol
Parameter
Value
API Mass
1.00 g (6.75 mmol)
Acid
2M HCl in IPA
Acid Volume
3.4 mL (1.01 eq.)
Primary Solvent
Methanol (20 mL)
Anti-solvent
MTBE (20 mL)
Reaction Temperature
20-25°C
Expected Yield
>95%
Appearance
White crystalline solid
Protocol B: Preparation of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine L-Tartrate
Principle: This protocol details the formation of a salt with a chiral dicarboxylic acid, L-tartaric acid. The 2:1 stoichiometry (API:Tartaric Acid) is often targeted, but 1:1 is also possible. Here, we target the 1:1 salt. The choice of a protic solvent like ethanol facilitates the interaction and subsequent crystallization.
API Solution: In a 100 mL round-bottom flask, dissolve 1.00 g of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (6.75 mmol) in 30 mL of anhydrous ethanol. Gently warm to 40°C to ensure complete dissolution.
Acid Solution: In a separate beaker, dissolve 1.01 g of L-tartaric acid (6.75 mmol, 1.0 equivalent) in 20 mL of anhydrous ethanol. Warming may be required.
Salification: Slowly add the warm tartaric acid solution to the stirring API solution.
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If no crystals form, cool the flask in an ice bath for 1 hour or add a seed crystal if available.
Maturation: Stir the resulting slurry at room temperature for 4 hours, or overnight if possible, to maximize yield and crystallinity.
Isolation: Collect the crystalline product by vacuum filtration.
Washing: Wash the filter cake with two 5 mL portions of cold ethanol.
Drying: Dry the product in a vacuum oven at 45°C to a constant weight.
Table 3: Key Parameters for L-Tartrate Salt Protocol
Parameter
Value
API Mass
1.00 g (6.75 mmol)
Acid
L-(+)-Tartaric Acid
Acid Mass
1.01 g (1.0 eq.)
Solvent
Ethanol (50 mL total)
Reaction Temperature
40°C, then cool to RT
Expected Yield
>90%
Appearance
White to off-white crystalline solid
Essential Characterization of the Final Salt Forms
Once prepared, the new solid forms must be thoroughly characterized to confirm successful salt formation and determine their key physicochemical properties. This step is non-negotiable for regulatory and quality control purposes.[11][12]
Application Note & Protocols: A Guide to Reagents for the Cyclization of Pyrrolo-Pyridine Scaffolds
Abstract Pyrrolo-pyridines, also known as azaindoles, are a critical class of nitrogen-containing heterocyclic compounds that feature prominently in medicinal chemistry and drug development.[1][2] Their structural resemb...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyrrolo-pyridines, also known as azaindoles, are a critical class of nitrogen-containing heterocyclic compounds that feature prominently in medicinal chemistry and drug development.[1][2] Their structural resemblance to purines allows them to function as effective kinase inhibitors, leading to their use in therapeutics for a range of diseases, including cancer and Alzheimer's disease.[1][3] The construction of the bicyclic pyrrolo-pyridine core is a key challenge in the synthesis of these molecules. This guide provides an in-depth analysis of the principal reagents and methodologies for the cyclization of pyrrolo-pyridine scaffolds, offering researchers a strategic overview of available synthetic routes. We will explore classical named reactions, modern transition-metal-catalyzed methods, and other key cyclization strategies, complete with mechanistic insights, comparative data, and detailed experimental protocols.
Strategic Overview of Pyrrolo-Pyridine Synthesis
The synthesis of the six distinct isomeric forms of pyrrolo-pyridine can be broadly categorized into two primary approaches: constructing the pyrrole ring onto a pre-existing pyridine or, conversely, forming the pyridine ring onto a pyrrole precursor.[4] The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions. This guide focuses on the reagents that facilitate the critical cyclization step in the most common and robust synthetic pathways.
Below is a workflow diagram to aid in selecting an appropriate cyclization strategy based on common starting materials and desired outcomes.
Caption: Decision workflow for selecting a pyrrolo-pyridine cyclization strategy.
Transition-Metal-Catalyzed Cyclization Reagents
Transition-metal catalysis has transformed heterocyclic synthesis, offering mild conditions and broad functional group tolerance.[5] Palladium, copper, gold, and rhodium complexes are particularly effective for constructing the pyrrolo-pyridine core.
Palladium and Copper Catalysis
Palladium and copper catalysts are frequently used in tandem or sequence for coupling and subsequent cyclization reactions. Common strategies include Sonogashira, Suzuki, or Chan-Lam couplings to install a side chain that can then undergo intramolecular cyclization to form the pyrrole ring.
Sonogashira Coupling/Cyclization: This powerful method involves the coupling of a terminal alkyne with an ortho-haloaminopyridine. The resulting alkynylaminopyridine intermediate then undergoes intramolecular cyclization, often promoted by a base or the same catalyst system. This is a favored method for producing N-alkylated azaindoles.[6]
Suzuki Coupling/Cyclization: A Suzuki reaction can be used to couple a boronic acid derivative to a pyridine scaffold, followed by an acid-catalyzed cyclization.[6][7] For example, coupling with (2-ethoxyvinyl)borolane followed by treatment with acetic acid is an efficient route.[6]
Chan-Lam Coupling: This copper-catalyzed reaction forms a C-N bond between a boronic acid and an amine. For instance, an N-H pyrrole can be arylated with a substituted phenylboronic acid using copper(II) acetate as the catalyst to functionalize the scaffold.[7][8]
Caption: Key steps in a Palladium-catalyzed Sonogashira coupling and cyclization.
Gold and Platinum Catalysis
Gold and platinum catalysts are particularly effective at activating alkynes for nucleophilic attack. This property is exploited in the cyclization of precursors like pyridine propargylic alcohols.
Mechanism: Pt(II) or Au(I) catalysts coordinate to the alkyne, rendering it highly electrophilic. An intramolecular nucleophilic attack by a nitrogen atom or another suitable group initiates the cyclization, often leading to highly functionalized products through subsequent rearrangements or migrations.[9][10] This approach is valuable for synthesizing indolizines and pyrrolones from readily available substrates.[9]
Classical Cyclization Strategies
Several named reactions, originally developed for indole synthesis, have been successfully adapted for the preparation of pyrrolo-pyridines. These methods often require harsher conditions but remain workhorses in organic synthesis.
Bartoli Cyclization
The Bartoli reaction is a highly effective method for synthesizing 7-substituted azaindoles from ortho-substituted nitropyridines.[11]
Mechanism & Reagents: The core of the reaction is the addition of a vinyl Grignard reagent (typically vinylmagnesium bromide) to the nitro group of a nitropyridine. This is followed by a[7][7]-sigmatropic rearrangement and subsequent tautomerization and aromatization to yield the azaindole scaffold. The reaction requires at least three equivalents of the Grignard reagent.[11]
Causality: The choice of a vinyl Grignard is critical as it provides the two-carbon unit necessary to form the pyrrole ring. The ortho-substituent on the nitropyridine sterically directs the reaction and is ultimately eliminated.
Fischer Indole Synthesis
The Fischer synthesis involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an aldehyde or ketone.[2]
Reagents: Common catalysts include Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂). Polyphosphoric acid (PPA) is also a widely used reagent that acts as both a catalyst and a solvent at high temperatures.
Mechanism: The reaction proceeds through a[7][7]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic pyrrole ring.
Madelung & Reissert Syntheses
Madelung Cyclization: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine derivative. For azaindoles, this would be an N-acyl-aminopicoline. The reagents are typically strong bases like sodium or potassium alkoxides at temperatures exceeding 250 °C.[11]
Reissert Synthesis: In this approach, a nitropicoline is condensed with diethyl oxalate. The resulting product undergoes reductive cyclization, commonly using reagents like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C), to form the pyrrolo-pyridine core.[2][7]
Comparative Analysis of Key Cyclization Reagents
The selection of a synthetic route depends on a trade-off between substrate availability, desired substitution, and reaction robustness. The following table summarizes the key features of the discussed methodologies.
Method
Key Reagents
Typical Substrate
Advantages
Limitations
Isomer Access
Palladium/Copper Catalysis
Pd(PPh₃)₄, CuI, PPh₃, K₂CO₃, Pd(OAc)₂
Ortho-haloaminopyridines
Mild conditions, high functional group tolerance, good yields.
Catalyst cost and sensitivity, potential for metal contamination.
The following protocols are provided as representative examples for the synthesis of pyrrolo-pyridine scaffolds.
Protocol 1: Synthesis of a 6-Aryl-1H-pyrrolo[3,2-c]pyridine via Suzuki Coupling
This protocol is adapted from a method for synthesizing potent anticancer agents and demonstrates the power of palladium catalysis.[7]
Objective: To synthesize a 6-aryl-substituted pyrrolo[3,2-c]pyridine from a 6-bromo precursor using a palladium-catalyzed Suzuki cross-coupling reaction.
To a microwave reactor vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (e.g., 0.1 mmol, 36 mg).
Add the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 69 mg), and Pd(PPh₃)₄ (0.006 mmol, 7 mg).
Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.
Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
Place the vial in a microwave reactor and heat to 125 °C for 25-30 minutes.
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Notes & Troubleshooting:
Causality: The use of a water/dioxane solvent system is crucial for dissolving both the organic and inorganic reagents. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.
Trustworthiness: Thorough degassing is essential. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, halting the catalytic cycle. If the reaction fails to proceed, catalyst degradation is a likely cause.
Safety: Palladium catalysts are toxic and should be handled in a fume hood. Microwave synthesis involves high pressures and temperatures; use appropriate shielding and pressure-rated vials.
Protocol 2: Synthesis of a 7-Chloro-6-azaindole via Bartoli Cyclization
This protocol is a general and efficient method for preparing azaindoles from readily available nitropyridines, adapted from the literature.[11]
Objective: To synthesize 7-chloro-6-azaindole from 2-chloro-3-nitropyridine using vinylmagnesium bromide.
Materials:
2-Chloro-3-nitropyridine (1 equivalent)
Vinylmagnesium bromide (1.0 M solution in THF) (3.2 equivalents)
Anhydrous Tetrahydrofuran (THF)
20% Aqueous Ammonium Chloride (NH₄Cl) solution
Nitrogen Gas Supply
Dry, three-neck round-bottom flask with a thermometer and dropping funnel
Procedure:
Set up an oven-dried three-neck flask under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the vinylmagnesium bromide solution (100 mL, 100 mmol) via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir at this temperature for 8 hours. The solution will typically turn dark.
Work-up: Quench the reaction by slowly adding 150 mL of 20% aqueous NH₄Cl solution while the flask is in an ice bath.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 7-chloro-6-azaindole.
Notes & Troubleshooting:
Causality: The large excess of Grignard reagent is necessary as it is consumed in side reactions and is required to drive the reaction to completion. The low temperature is critical to control the initial highly exothermic addition.
Trustworthiness: The reaction is highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is maintained under an inert atmosphere. If yields are low, incomplete reaction or quenching of the Grignard reagent are common issues.
Safety: Grignard reagents are highly reactive and flammable. Handle under an inert atmosphere and away from water. The quenching process can be vigorous; perform it slowly and with adequate cooling.
Conclusion
The synthesis of pyrrolo-pyridine scaffolds is a dynamic field with a rich history and a vibrant present. While classical methods like the Bartoli and Fischer syntheses remain valuable for specific applications, the continued development of transition-metal-catalyzed reactions has provided milder, more versatile, and highly efficient pathways to these important heterocyclic cores.[5] The choice of reagent and strategy is a critical decision that balances atom economy, functional group compatibility, and the specific structural requirements of the target molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in navigating these choices for the successful synthesis of novel pyrrolo-pyridine derivatives for drug discovery and beyond.
References
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. (URL not available)
Reddy, T. S., & G, S. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(2). [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Ahmad, F., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(12), 2824. [Link]
Le, K.-T. N., et al. (2013). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 17(2), 277–281. [Link]
Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103816. [Link]
Ahmad, F., et al. (2024). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Link]
Zhang, H., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3169. [Link]
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15901–15914. [Link]
Park, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(2), 606–610. [Link]
Dobson, J. A., et al. (2003). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 68(23), 9157–9160. [Link]
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(18), 6703–6709. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. . [Link]
Trost, B. M., & McClory, A. (2007). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. Organic Letters, 9(20), 3989–3992. [Link]
Atar, A. B., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 15(1), 1–40. [Link]
Al-Said, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(3), 295–315. [Link]
Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Organic Letters, 10(20), 4589–4592. [Link]
Request PDF. (n.d.). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. ResearchGate. [Link]
Technical Support Center: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Synthesis
Executive Summary & Strategic Analysis User Objective: Maximize yield and purity of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Target 1 ). Technical Assessment: The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
User Objective: Maximize yield and purity of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Target 1 ).
Technical Assessment:
The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold (an aza-isoindoline) is notoriously challenging due to two primary factors:
High Polarity & Water Solubility: The free secondary amine is highly polar, leading to significant losses during aqueous workups.
Oxidative Instability: The electron-rich pyrrolidine ring fused to the pyridine is prone to air oxidation, often degrading into the corresponding imine or polymerizing.
Recommended Route:
The most robust, scalable pathway involves the reduction of the corresponding cyclic imide (dione) . While direct cyclization of bis(halomethyl)pyridines is possible, it often suffers from polymerization side reactions. The imide route offers crystalline intermediates and better purification control.
Synthetic Pathway Visualization
The following diagram outlines the optimized "Imide Reduction" pathway, highlighting the critical control points (CP) where yield is often lost.
Caption: Optimized 3-step synthesis focusing on the isolation of the dihydrochloride salt to prevent oxidative degradation.
Detailed Optimization Protocol
Step 1: Precursor Synthesis (The Imide)
Reference Basis: The dione intermediate is well-documented in medicinal chemistry for its stability and crystallinity [1, 2].
Protocol: Heat the dicyano precursor in 80% H₂SO₄ at 70°C for 4 hours. Pour onto crushed ice.
Yield Tip: Do not neutralize to pH 7 immediately. The imide can ring-open to the dicarboxylic acid diamide at neutral/basic pH. Isolate the imide by filtration at pH 3-4.
Step 2: Reduction (The Critical Bottleneck)
Issue: LiAlH₄ often results in aluminum emulsions that trap the polar product.
Solution: Use Borane-THF (BH₃·THF) followed by an anhydrous HCl quench.
Optimized Protocol:
Setup: Flame-dry a 3-neck flask under Argon. Charge with 6-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq).
Solvent: Add anhydrous THF (0.2 M concentration).
Addition: Add BH₃·THF (1.0 M solution, 4.0 - 5.0 eq ) dropwise at 0°C.
Why 5 equivalents? The pyridine nitrogen coordinates borane, removing 1 eq immediately. The two carbonyls require 2 eq each for full reduction to methylene.
Reflux: Warm to RT, then reflux for 16 hours.
Quench (The "Yield Maker"): Cool to 0°C. Carefully add MeOH (excess) to destroy excess hydride.
Complex Breaking: Add concentrated HCl (excess) and reflux for 2 hours. This breaks the stable N-B bond formed on the pyridine ring.
Step 3: Isolation as the Dihydrochloride Salt
Crucial Advice:Do not isolate the free base.
The free base is an oil that oxidizes rapidly.
Evaporate the acid hydrolysis mixture to dryness (rotary evaporator).
Triturate the residue with cold ethanol or isopropanol.
Q: I used LiAlH₄ and my yield is <20%. Where is my product?A: It is likely trapped in the aluminum salts (Fieser workup failure) or lost in the aqueous phase.
Fix: If you must use LiAlH₄, use the Glauber’s Salt workup (Na₂SO₄·10H₂O) instead of water/NaOH. This produces a granular precipitate that is easier to filter and wash. However, the Borane route (described above) is superior for this specific scaffold because it avoids the aluminum emulsion entirely.
Q: I see a peak at M+14 or M+16 in LCMS. What is this?A: This is the lactam intermediate (incomplete reduction).
Cause: Insufficient reducing agent or reaction time. The pyridine ring acts as an electron sink, making the carbonyls less electrophilic.
Fix: Increase BH₃·THF to 5.0 - 6.0 equivalents and extend reflux time to 24 hours.
Category B: Product Instability
Q: My product turned from yellow oil to black tar overnight.A: You isolated the free base. The pyrrolidine nitrogen, when fused to the electron-deficient pyridine, is reactive. The 6-methyl group donates electron density, making the ring slightly more electron-rich and prone to oxidation.
Fix: Always store as the dihydrochloride (2HCl) salt . If you need the free base for a coupling reaction, generate it in situ using DIPEA or TEA in the next step.
Category C: Purification
Q: Can I use silica gel chromatography?A:Avoid standard silica. The basic pyridine and secondary amine will streak and stick irreversibly to acidic silica silanols.
Fix: Use Neutral Alumina or, preferably, Amine-functionalized Silica . If using standard silica, the eluent must contain 1-5% Triethylamine (TEA) or NH₄OH to cap the silanols.
Troubleshooting Logic Map
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic flow for common synthesis failures.
Comparison of Reducing Agents
Feature
LiAlH₄ (Lithium Aluminum Hydride)
BH₃·THF (Borane-THF)
H₂ / Pd/C (Catalytic Hydrogenation)
Yield Potential
Moderate (40-60%)
High (70-85%)
Low (<30%)
Selectivity
Good
Excellent
Poor (Risk of pyridine reduction)
Workup Difficulty
High (Emulsions)
Moderate (Acid quench req.)
Easy (Filtration)
Safety Profile
Dangerous (Pyrophoric)
Moderate
High (Flammable gas)
Recommendation
Use only if Borane unavailable
Primary Recommendation
Not Recommended
References
Da Settimo, F., et al. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Molecules, 26(11), 3123. Link
Context: Describes the synthesis of the dione precursors and their stability.
Knutsen, L. J., et al. (2008). "Synthesis and biological evaluation of 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Context: Specific protocols for the 6-methyl substituted scaffold.
PubChem Compound Summary. (2025). "2,3-dihydro-1H-pyrrolo[3,4-c]pyridine."[1][2] National Center for Biotechnology Information. Link
Context: Physicochemical properties and stability data for the parent scaffold.[1]
Henderson, A., et al. (2010). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules. Link
Context: Discusses the challenges of palladium-catalyzed amination and reduction in similar fused pyridine systems.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Case ID: PUR-582-AZA
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Molecule Profile
Before troubleshooting, it is critical to understand the physicochemical behavior of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine . This molecule is not a standard heterocycle; it is a bicyclic diamine consisting of a pyridine ring fused to a saturated pyrrolidine ring.
Basicity (The Core Challenge): This molecule possesses two basic centers.
N1 (Pyrrolidine): Highly basic (
). This secondary amine is the primary cause of "streaking" on silica gel.
N2 (Pyridine): Moderately basic (
).
Stability: The free base is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric
. It often presents as a viscous, darkening oil.
Solubility: High water solubility in its protonated form; lipophilic only when fully deprotonated (
).
Part 1: Troubleshooting Guide (Q&A)
Module A: Chromatography & Separation
Q1: "I am trying to purify the free base on silica gel using DCM/MeOH, but the compound streaks across the column and recovery is low. What is happening?"
Diagnosis:
You are experiencing silanol effect . The highly basic secondary amine (pyrrolidine ring) is protonating the acidic silanol groups (
) on the silica stationary phase. This creates a strong ionic bond (), causing the compound to "drag" or tail indefinitely.
Corrective Protocol:
You must neutralize the silica surface.
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase.
Recommendation: Use a gradient of DCM : [MeOH/NH4OH (10:1)].
Pre-treatment: Flush the column with the basic mobile phase before loading your sample. This "caps" the active silanol sites with the cheaper amine (TEA/Ammonia) before your valuable product interacts with them.
Alternative Phase: If purity is critical, switch to Amine-Functionalized Silica (NH2-silica). This eliminates the need for mobile phase modifiers and prevents the acid-base interaction entirely.
Q2: "My product co-elutes with a yellow impurity that I suspect is a palladium contaminant from the coupling step. How do I separate them?"
Diagnosis:
Pyrrolopyridines are excellent ligands for transition metals. The "impurity" is likely a coordinate complex where the pyridine and pyrrolidine nitrogens bind to residual Palladium (Pd). Standard chromatography often fails to break this chelation.
Corrective Protocol:
Do not rely on chromatography alone. You must chemically displace the metal.
Scavenger Resins: Treat the crude reaction mixture with Thiourea-functionalized silica or Thiol-based scavengers (e.g., SiliaMetS® Thiol) for 4 hours at 40°C before filtration and column purification.
Chelating Wash: If the product is in an organic layer (e.g., DCM), wash it with 0.5M aqueous N-Acetylcysteine (NAC) adjusted to pH 8-9. The NAC competes for the Pd more effectively than the pyrrolopyridine.
Module B: Isolation & Crystallization
Q3: "I successfully ran the column, but after rotary evaporation, the product is a brown oil that refuses to solidify. I need a solid for stability studies."
Diagnosis:
The free base of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is notoriously difficult to crystallize due to its conformational flexibility and low melting point. It is also hygroscopic.
Corrective Protocol:
Convert the oil into a Dihydrochloride (2HCl) salt . This locks the conformation and increases the lattice energy, forcing crystallization.
Dissolve the oil in a minimal amount of dry Ethanol or Isopropanol (IPA).
Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .
A white to off-white precipitate should form immediately.
If it oils out, heat the mixture to reflux until dissolved, then cool slowly to room temperature (recrystallization).
Q4: "My yield is lower than expected after aqueous workup. The aqueous layer is basic (pH 9), but I'm not extracting my compound."
Diagnosis:
At pH 9, the pyrrolidine nitrogen (
) is still largely protonated (), making the molecule water-soluble.
Corrective Protocol:
You must drive the equilibrium completely to the free base.
Adjust the aqueous layer pH to >12.5 using 2M NaOH.
Use a polar organic solvent for extraction. DCM is standard, but a mixture of CHCl3 : IPA (3:1) is superior for extracting polar heterocycles from water.
Perform "salting out" by saturating the aqueous phase with NaCl to decrease the solubility of the organic amine.
Part 2: Experimental Protocols
Protocol A: Amine-Buffered Flash Chromatography
Use this for purification of the free base.
Column Preparation: Pack a silica column (40g silica per 1g crude).
Mobile Phase Preparation:
Solvent A: DCM (containing 1% Triethylamine).
Solvent B: 10:1 MeOH :
.
Equilibration: Flush column with 100% Solvent A for 2 column volumes (CV).
Loading: Dissolve crude oil in minimal DCM. If insoluble, adsorb onto Celite.
Elution Gradient:
0-5 min: 0% B (Isocratic)
5-20 min: 0% to 10% B
20-30 min: 10% to 20% B
Detection: Monitor at 254 nm (pyridine ring absorption). Collect fractions, check TLC (stain with Dragendorff’s reagent or Ninhydrin).
Protocol B: Dihydrochloride Salt Formation (Crystallization)
Use this for long-term storage and final purity.
Dissolution: Dissolve 1.0 g of the purified free base oil in 5 mL of absolute Ethanol.
Acidification: Dropwise add 4.5 mL of 4M HCl in Dioxane (approx. 2.2 equivalents) while stirring at 0°C.
Precipitation: Allow the mixture to warm to room temperature. A thick white suspension should form.
Maturation: Stir for 30 minutes. Add 10 mL of Diethyl Ether or MTBE as an anti-solvent to maximize yield.
Filtration: Filter the solid under
atmosphere (hygroscopic!). Wash with cold Ether.
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Part 3: Visualizations
Diagram 1: Purification Strategy Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on crude purity and physical state.
Diagram 2: Salt Formation & Recrystallization Workflow
Caption: Step-by-step process for converting the unstable oil into a stable crystalline salt.
[1][2]
Part 4: Data Summary
Table 1: Physicochemical Properties Relevant to Purification
Technical Support Center: Solubility Optimization for Dihydro-pyrrolo-pyridine Scaffolds
The following technical support guide is structured as a specialized resource for researchers working with dihydro-pyrrolo-pyridine scaffolds. It synthesizes physicochemical principles with practical troubleshooting step...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured as a specialized resource for researchers working with dihydro-pyrrolo-pyridine scaffolds. It synthesizes physicochemical principles with practical troubleshooting steps.
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Overcoming Solubility Barriers in Drug Discovery
Target Scaffolds: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, dihydro-pyrrolo[3,4-b]pyridine, and related bicyclic heterocycles.
Introduction: The "Brick Dust" vs. "Grease" Paradox
Welcome. If you are accessing this guide, you are likely facing precipitation in your aqueous buffers or poor bioavailability in vivo.[1] Dihydro-pyrrolo-pyridine derivatives are chemically distinct from their fully aromatic counterparts (azaindoles). While the saturation of the pyrrole ring introduces some flexibility, these molecules often suffer from a dual solubility penalty:[1]
High Crystal Lattice Energy (The "Brick Dust" Effect): The structure contains both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine N).[1] This promotes strong intermolecular hydrogen bonding in the solid state, raising the melting point and resisting dissolution.[1]
Moderate-to-High Lipophilicity: Depending on substituents, the LogP often exceeds 3.0, driving the compound to aggregate in aqueous media.[1]
This guide provides a causal analysis and self-validating protocols to resolve these issues.
Module 1: Diagnostic & Decision Logic
Before attempting a random screen of solvents, you must diagnose the cause of insolubility.[1] Is it the crystal lattice (energy required to break the solid) or the hydrophobicity (energy required to hydrate the molecule)?[1]
Interactive Troubleshooting Diagram
The following decision tree outlines the logical flow for selecting a solubilization strategy based on your compound's specific physicochemical profile.
Figure 1: Decision matrix for selecting solubilization strategies based on pKa and Melting Point (MP).
Module 2: In Vitro Optimization (Assays & Cell Culture)
FAQ: Why does my compound crash out when diluted from DMSO into media?
Technical Insight: This is the "kinetic solubility cliff."[1] Your compound is soluble in DMSO (aprotic) but hydrophobic.[1] When you spike it into aqueous media (protic), the water molecules form a cage around the hydrophobic drug (entropic penalty), forcing it to aggregate.[1]
The Fix: Cosolvent Stepping
Do not dilute directly from 100% DMSO to 100% Aqueous.[1] Use an intermediate "spiking solution."
Protocol: The "Golden Ratio" Solvent System
For dihydro-pyrrolo-pyridines, the following mixture often breaks the lattice energy while maintaining biocompatibility:
Component
Concentration (Stock)
Function
DMSO
10%
Primary Solubilizer
PEG 400
40%
Interfacial Tension Reducer
Water/Saline
50%
Bulk Diluent
Step 1: Dissolve compound in pure DMSO at 100x target concentration.[1]
Step 2: Add PEG 400 to the DMSO stock (Ratio 1:4).[1] Vortex until clear.
Step 3: Slowly add water/media to this mix.
Note: Ensure final DMSO concentration on cells is <0.5% to avoid cytotoxicity.[1]
FAQ: How do I handle pH-dependent solubility?
Technical Insight: The pyridine nitrogen in the dihydro-pyrrolo-pyridine scaffold typically has a pKa between 4.5 and 6.0.
At pH 7.4: The molecule is largely uncharged (neutral), leading to minimum solubility.[1]
Action: If your assay allows, buffer to pH 5.0 using Acetate or Citrate buffers. If physiological pH (7.[1]4) is mandatory, you must rely on Cyclodextrins (see Module 3).[1]
When moving to animal studies, DMSO is often too toxic.[1] You need a system that maintains supersaturation in the gut (oral) or blood (IV).[1]
Strategy A: Cyclodextrin Complexation
Dihydro-pyrrolo-pyridines fit well into the cavity of
-Cyclodextrins. The hydrophobic pyrrole/pyridine rings reside inside the torus, while the hydrophilic exterior interacts with water.[1]
Recommended Excipients:
Sulfobutylether-
-CD (Captisol®): Best for IV. The sulfonate groups interact electrostatically with the protonated pyridine nitrogen.[1]
Hydroxypropyl-
-CD (HP--CD): Excellent for oral delivery.
Mechanism Visualization:
Figure 2: Mechanism of inclusion complex formation.[1] The hydrophobic dihydro-pyrrolo-pyridine core enters the cyclodextrin cavity, shielded from the aqueous environment.
Strategy B: Salt Formation
If the pKa of your pyridine nitrogen is > 4.0, salt formation is the most scalable approach.[1]
Salt Screen Protocol:
Strong Acids: Methanesulfonic acid (Mesylate) and Hydrochloric acid (HCl) are top contenders.[1]
Why Mesylate? It is less volatile than HCl and often breaks the "brick dust" lattice more effectively by introducing a bulky counter-ion that prevents tight packing.[1]
Validation: Verify crystallinity via XRPD (X-Ray Powder Diffraction).[1] Amorphous salts are unstable and may revert to free base.[1]
Module 4: Validated Reference Data
The following table summarizes physicochemical properties and recommended modifications for the dihydro-pyrrolo-pyridine class, synthesized from standard medicinal chemistry datasets.
Parameter
Typical Value
Implication
Recommended Strategy
LogP
2.5 – 4.5
Moderate Lipophilicity
Use Surfactants (Tween 80) or Cosolvents (PEG400).
pKa (Pyridine)
4.5 – 6.0
Weak Base
Solubility is pH-dependent. Target pH < 4 for high solubility.
pKa (Pyrrole NH)
> 16.0
H-Bond Donor
Causes crystal stacking. Block with Methylation (if SAR allows) or use H-bond accepting solvents (DMA/NMP).
Melting Point
150 – 250°C
High Lattice Energy
Solid Dispersions (HPMC-AS) or Mesylate Salts.
References
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.
Westhuyzen, R., et al. (2020).[1] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
Janssens, S., & Van den Mooter, G. (2009).[1] Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology.
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews.
Technical Support Center: Stabilizing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
The following guide functions as a specialized Technical Support Center for researchers working with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (also known as 5-azaisoindoline). It moves beyond basic safety data sheets to add...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide functions as a specialized Technical Support Center for researchers working with 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (also known as 5-azaisoindoline). It moves beyond basic safety data sheets to address the specific stability challenges inherent to this scaffold.
Case ID: 5-AZA-STAB-001
Topic: Preventing Oxidative Degradation in Solution
Applicable Compounds: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 496-13-9) and derivatives.
Part 1: The Core Issue – Why This Molecule Fails
Before troubleshooting, you must understand the "why." This molecule is not just a generic amine; it is a 5-azaisoindoline . Its instability arises from the specific electronic environment of the pyrroline ring fused to the pyridine core.
The Mechanism of Failure
The methylene protons at positions 1 and 3 (adjacent to the secondary amine) are doubly activated :
Benzylic Activation: They are adjacent to an aromatic pyridine ring, stabilizing radical intermediates.
Alpha-Amino Activation: They are adjacent to a nitrogen atom, which stabilizes the resulting radical cation.
The Degradation Pathway:
In the presence of dissolved oxygen and trace metals (ppm levels), the molecule undergoes oxidative dehydrogenation or oxygen insertion , typically converting the secondary amine into a lactam (cyclic amide) or an imide .
Figure 1: The autoxidation cascade. Once the carbon-centered radical forms, reaction with molecular oxygen is diffusion-controlled (extremely fast).
Part 2: Critical Handling Protocols
Storage: The First Line of Defense
Never store the free base in solution for long periods.
Solid State: Store as the HCl salt whenever possible. The protonation of the amine nitrogen strongly withdraws electron density, significantly raising the oxidation potential of the alpha-carbons.
Temperature: -20°C or -80°C.
Atmosphere: Argon or Nitrogen glovebox is ideal. If not available, seal under inert gas in a desiccator.
Solution Chemistry: The "Safe Zone"
If you must have the compound in solution (e.g., for biological assays or LCMS), follow these strict parameters.
Parameter
Recommendation
Technical Rationale
Solvent Choice
DMSO (degassed) or Methanol
Avoid ethers (THF/Dioxane) which contain peroxides that initiate radical chains. Avoid halogenated solvents (DCM/CHCl3) which can generate radicals under light.
pH Control
Acidic (pH < 5)
Maintaining the protonated state () prevents the lone pair from assisting in H-atom abstraction.
Additives
Ascorbic Acid (1 mM) or DTT
Acts as a sacrificial reductant to scavenge dissolved oxygen and radicals.
Concentration
High (>10 mM)
Dilute solutions oxidize faster relative to mass. Prepare concentrated stocks and dilute immediately before use.
Container
Amber Glass
Blocks UV/Vis light that catalyzes the initial radical formation.
Step-by-Step Solubilization Protocol
Objective: Prepare a stable 10 mM stock solution for assay use.
Degas the Solvent: Sparge anhydrous DMSO with Argon for 15 minutes before adding the solid.
Weighing: Weigh the solid quickly. If the compound is sticky or yellowing, it has already begun oxidizing.
Dissolution: Add the solid to the degassed DMSO.
Acidification (Optional but Recommended): Add 1 equivalent of aqueous HCl or acetic acid if the assay tolerates it. This "locks" the nitrogen lone pair.
Storage: Aliquot immediately into single-use amber vials. Flash freeze in liquid nitrogen and store at -80°C. Do not freeze-thaw.
Part 3: Troubleshooting & FAQs
Q: My clear solution turned yellow overnight. Is it still good?A:Likely No. The yellow color is characteristic of extended conjugation, often indicating the formation of the imide (1,3-dioxo derivative) or oxidative coupling dimers. Run an LCMS immediately. If you see a mass shift of +14 Da (carbonyl formation) or +16 Da (N-oxide) , discard the sample.
Q: I see a peak at M+14 on LCMS. What is it?A: This is the lactam (cyclic amide). Oxidation has converted one of the methylene (
) groups to a carbonyl (). This is the most common degradation product.
Correction: Ensure your solvents are peroxide-free. Switch to fresh bottles of solvent.
Q: Can I use TCEP or DTT to reverse the oxidation?A:No. TCEP and DTT reduce disulfide bonds or N-oxides. They cannot reverse the formation of a lactam (C=O) bond. Once the carbon is oxidized to a carbonyl, the damage is irreversible. You must prevent it, not treat it.
Q: Why does the HCl salt seem stable, but the free base degrades?A: The free base has a nitrogen lone pair that can stabilize the transition state for radical formation at the adjacent carbon. Protonating this nitrogen (HCl salt) removes that electronic stabilization, effectively "deactivating" the molecule toward oxidation.
Part 4: Experimental Workflow Visualization
Use this decision tree to determine the correct handling procedure for your specific application.
Figure 2: Decision matrix for handling sensitive azaisoindoline derivatives.
References
PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | C7H8N2.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]
Szkatuła, D., et al. (2020).[2] Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI Pharmaceuticals.[3][4] Retrieved February 15, 2026, from [Link]
Ershov, O. V., & Ershova, A. I. (2020).[5][6] Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides). Chemistry of Heterocyclic Compounds. Retrieved February 15, 2026, from [Link]
WIPO. (2020). WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES. World Intellectual Property Organization. Retrieved February 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridine Synthesis & Ring Closure Optimization
Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: PYR-RC-404
Subject: Troubleshooting Low Conversion in Pyridine Ring Closure
Part 1: The Diagnostic Triage
Welcome to the Pyridine Synthesis Support Center. Low conversion rates in pyridine synthesis are rarely due to a single "bad reagent"; they are usually a conflict between thermodynamic stability (of intermediates) and kinetic barriers (aromatization).
Before proceeding, identify your specific failure mode using this logic gate:
The "Stalled Intermediate" Scenario: You see a new spot on TLC (often yellow/fluorescent), but it refuses to convert to the final aromatic pyridine.
Diagnosis: Aromatization failure (Common in Hantzsch).
Go to Section A.
The "Open Chain" Scenario: You have a 1,5-dicarbonyl precursor, but it won't cyclize with your nitrogen source.
Diagnosis: Nucleophilic attack or Dehydration failure (Common in Kröhnke/UA cyclizations).
Go to Section B.
The "Isomerization Trap": You are running a Bohlmann-Rahtz synthesis, and the reaction stops at the aminodiene.
Diagnosis:
Isomerization barrier.
Go to Section C.
Section A: Troubleshooting Hantzsch Synthesis (The DHP Bottleneck)
Context: The Hantzsch synthesis produces a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2][3][4] This intermediate is stable; the driving force to lose hydride and become aromatic is high, but the kinetic pathway often requires an oxidant.
Q: My reaction yields the 1,4-DHP (confirmed by NMR/Yellow color) but yields <20% of the pyridine. Increasing heat just degrades it. What is wrong?
A: You are relying on thermal auto-oxidation, which is inefficient and leads to disproportionation. You must decouple the cyclization step from the aromatization step.
The Protocol (Oxidative Aromatization):
Do not attempt to force the reaction in one pot if it stalls. Isolate the 1,4-DHP (usually filtration is sufficient) and subject it to a dedicated oxidation protocol.
Comparative Oxidant Efficiency Table:
Oxidant
Conditions
Yield Impact
Mechanism Note
DDQ
DCM, RT, 1-2h
High (85-95%)
Single-electron transfer (SET). Best for acid-sensitive groups .
Iodine ()
MeOH, Reflux
Moderate-High
Requires base trap. Can iodinate electron-rich rings .
DCM/CHCl3, Reflux
Variable
Surface-area dependent. Requires large excess (10 eq). Good for converting chirality .
Acetic Acid
Low-Moderate
Harsh. Often leads to nitration side products. Avoid if possible.
Self-Validating Check:
Take an aliquot of your stalled reaction.
Add 1 eq of DDQ in a vial.
Result: If the spot instantly converts to a lower Rf (usually) UV-active spot that matches your target, your issue is purely oxidative. If not, your "intermediate" is likely a byproduct (e.g., Knoevenagel condensation product).
-unsaturated ketones + ketone enolates) into pyridines requires a nitrogen source (ammonia equivalent).[5]
Q: I am using aqueous Ammonia (
) with my 1,5-diketone, but I only get polymer gunk or recovered starting material.
A: Aqueous ammonia is often too basic and insufficiently nucleophilic in organic media. The high pH promotes aldol polymerization of your diketone rather than imine formation.
The Fix: Switch to Ammonium Acetate (
) in Acetic Acid.
Why?
acts as a dual-buffer system. It provides for the nucleophilic attack and Acetic Acid to protonate the carbonyl oxygen, activating it for attack.
Mechanism: The reaction requires the loss of 2 molecules of water. Acid catalysis is required to protonate the -OH of the hemiaminal intermediate to facilitate elimination .
Optimization Protocol (The "Kröhnke One-Pot"):
Solvent: Glacial Acetic Acid (or EtOH with 5 eq AcOH).
Reagent: Ammonium Acetate (5-10 equivalents). Excess is cheap and drives equilibrium.
Temp: Reflux (
).
Visual Check: The reaction usually darkens significantly. This is normal.
Context: This reaction involves the condensation of an enamine with an alkynone.[6][7]
Q: I isolated the intermediate (aminodiene), but it won't cyclize to the pyridine.
A: You are fighting stereochemistry. The initial Michael addition often yields the
-isomer, but cyclization requires the -configuration to bring the nitrogen close to the carbonyl.
The Fix: Lewis Acid Catalysis or Microwave Irradiation.
Thermal isomerization is slow. You need to lower the activation energy for the bond rotation.
Protocol: Add 15 mol%
or in Toluene/Acetic Acid (5:1).
Alternative: Microwave irradiation at
for 10-20 minutes often forces the isomerization/cyclodehydration cascade that refluxing for 24 hours fails to achieve .
Part 2: Visualizing the Pathway (Mechanism & Failure Points)
The following diagram illustrates the Hantzsch pathway, highlighting the critical oxidation bottleneck where most yields are lost.
Caption: Critical control points in Hantzsch synthesis. Note that 1,4-DHP is a stable energetic well that requires active oxidation to exit.
Part 3: References
Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines."[8] Zeitschrift für Naturforschung B, 2009.
Zeynizadeh, B., et al. "Aromatization of Hantzsch ester 1,4-dihydropyridines with iodine under normal conditions and ultrasound irradiation."[2] Academia.edu, 2005.
Encyclopedia.pub. "Atropisomers by Oxidative Aromatization." Encyclopedia, 2023.
BenchChem. "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide." BenchChem, 2025.[9]
Technical Support Center: Purification of Pyrrolo-Pyridine Products from Metal Catalyst Residues
This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice for removing residual metal catalysts, particularly palladium, from pyrrolo-pyridine products....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice for removing residual metal catalysts, particularly palladium, from pyrrolo-pyridine products. Pyrrolo-pyridines are a critical class of heterocyclic compounds in pharmaceutical development, and ensuring their purity is paramount for downstream applications, including clinical trials.
Introduction: The Challenge of Residual Metals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, a significant challenge in the pharmaceutical industry is the removal of residual palladium from the final active pharmaceutical ingredient (API).[1][2] These metal impurities can interfere with downstream processes, compromise the stability of the drug substance, and pose toxicological risks.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products, making efficient removal a critical step in process development.[3][4] For oral medications, the permitted daily exposure to palladium is typically limited to 100 µg.
This guide will walk you through a logical, step-by-step approach to diagnosing and solving metal contamination issues in your pyrrolo-pyridine products.
Troubleshooting Guide: A Decision-Making Framework
The choice of a purification method is highly dependent on the specific characteristics of your product, the nature of the palladium species present, and the required level of purity.[5] The following decision tree provides a systematic approach to selecting the most appropriate strategy.
Caption: Decision tree for selecting a palladium removal method.
In-Depth Purification Strategies
Recrystallization: The First Line of Defense
Recrystallization is a powerful and often cost-effective technique for purifying solid compounds.[6][7][8] The principle lies in the differential solubility of the desired product and impurities in a given solvent at varying temperatures.[8]
When to Use Recrystallization:
When your pyrrolo-pyridine product is a stable, crystalline solid.
When a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while palladium residues remain in solution.[6]
Step-by-Step Protocol for Recrystallization:
Solvent Screening: The choice of solvent is critical.[6] An ideal solvent will dissolve the crude product when hot but not at room temperature. Common solvents for pyrrolo-pyridines include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone). A multi-solvent system, often an anti-solvent approach, can also be effective.[6][9]
Dissolution: Dissolve the crude pyrrolo-pyridine product in the minimum amount of hot solvent to form a saturated solution.[8]
Hot Filtration (Optional): If insoluble impurities (including some forms of palladium) are present, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7] Slow cooling is crucial for the formation of pure crystals, as it allows impurities to be excluded from the crystal lattice.[7]
Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[7]
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
Problem: Oiling out instead of crystallization.
Solution: The boiling point of the solvent may be too high, or the solution may be too concentrated. Try using a lower-boiling solvent or adding slightly more solvent.
Problem: Poor recovery of the product.
Solution: Too much solvent may have been used, or the product may have significant solubility in the cold solvent. Try to reduce the initial volume of solvent or use a different solvent system.
Problem: High palladium levels remain after recrystallization.
Solution: The palladium species may be co-crystallizing with your product. In this case, other methods like scavenging or activated carbon treatment will be necessary.[10][11] It has been observed that even after multiple recrystallizations, palladium levels can remain unacceptably high.[12]
Metal Scavengers: Targeted Removal of Palladium
Metal scavengers are solid-supported reagents with functional groups that have a high affinity for specific metals.[13][14] They offer a highly selective method for removing metal residues from solution.[13][14]
When to Use Metal Scavengers:
When recrystallization is ineffective or leads to significant product loss.[10][11]
When dealing with soluble palladium species.
When very low levels of palladium are required (<10 ppm).[15]
Types of Scavengers:
The choice of scavenger depends on the oxidation state of the palladium and the solvent system.[10][11]
Thiol-based scavengers: Effective for both Pd(0) and Pd(II) species.
Amine-based scavengers: Generally effective for Pd(II).
Phosphine-based scavengers: Can be effective for Pd(0).
Caption: Mechanism of a thiol-based scavenger chelating palladium.
Step-by-Step Protocol for Scavenging:
Scavenger Selection and Screening: If the optimal scavenger is not known, it is advisable to screen a small panel of scavengers to identify the most effective one for your specific system.
Scavenger Addition: Add the selected scavenger (typically 5-20 equivalents relative to the residual palladium) to the solution of your crude product.
Stirring: Stir the mixture at room temperature or with gentle heating (40-50°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
Filtration: Remove the scavenger and the bound palladium by filtration through a pad of celite or a suitable filter.[16]
Solvent Removal: Concentrate the filtrate to obtain the purified product.
Troubleshooting Scavenging:
Problem: Incomplete removal of palladium.
Solution: Increase the amount of scavenger, prolong the reaction time, or increase the temperature. Consider a different type of scavenger.
Problem: Significant loss of product.
Solution: The scavenger may be non-selectively binding to your product.[16] Try a different scavenger or perform the scavenging at a lower temperature.
Activated Carbon: A Versatile Adsorbent
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of impurities, including palladium.[17][18] It can be a cost-effective alternative to specialized scavengers.[5]
When to Use Activated Carbon:
When dealing with colored impurities in addition to palladium.
As a polishing step after other purification methods.
When a cost-effective, scalable solution is needed.[5]
Step-by-Step Protocol for Activated Carbon Treatment:
Carbon Selection: Different grades of activated carbon have varying pore sizes and surface chemistries. It may be necessary to screen a few types to find the most effective one.
Treatment: Add activated carbon (typically 5-10% w/w relative to the product) to a solution of the crude product.
Stirring: Stir the slurry at room temperature or with gentle heating for 1-4 hours.
Filtration: Remove the activated carbon by filtration through a pad of celite. Ensure complete removal, as fine carbon particles can be difficult to filter.
Solvent Removal: Concentrate the filtrate to obtain the purified product.
Troubleshooting Activated Carbon Treatment:
Problem: Significant product loss.
Solution: Activated carbon can adsorb the desired product.[16] Reduce the amount of carbon used or the treatment time.
Problem: Incomplete palladium removal.
Solution: Increase the amount of carbon, the treatment time, or the temperature. Consider a different grade of activated carbon.
Comparison of Purification Methods
Method
Advantages
Disadvantages
Scalability
Recrystallization
Cost-effective, can remove multiple impurities, provides crystalline product.[19]
Not always effective for palladium removal, potential for significant yield loss.[10][11]
Highly scalable.
Metal Scavengers
Highly selective and efficient, can achieve very low palladium levels.[13][14]
Higher cost compared to other methods.
Scalable, can be used in batch or flow chemistry.
Activated Carbon
Cost-effective, removes a broad range of impurities, including color.[5][17]
Can be non-selective and lead to product loss, fine particles can be difficult to filter.[16]
Q1: What are the acceptable limits for palladium in my final product?A1: The acceptable limits for palladium are defined by regulatory agencies like the ICH. For oral drug products, the permitted daily exposure is typically 100 µg, which translates to a concentration limit that depends on the daily dose of the API. For a 10g daily dose, this corresponds to 10 ppm.[20]
Q2: Can residual palladium affect my downstream reactions?A2: Yes, residual palladium can act as a catalyst in subsequent synthetic steps, leading to undesired side reactions and impurities.[1]
Q3: How do I accurately measure the concentration of residual palladium?A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the standard analytical techniques for accurately quantifying trace metal impurities.[21]
Q4: Is it possible to recover the palladium from the scavengers or activated carbon?A4: Yes, recovery of precious metals from spent catalysts and scavengers is an important consideration for both economic and environmental reasons.[1][22] This is typically done by specialized refining companies through processes like incineration or hydrometallurgical techniques.[22][23]
Q5: What should I do if a combination of methods is still not effective?A5: If standard methods fail, consider more advanced techniques such as chromatography (e.g., silica gel or alumina), or consult with a specialist in process chemistry and purification. In some cases, redesigning the synthetic route to use a different catalyst or a heterogeneous catalyst that is more easily removed may be necessary.
References
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
SpinChem.
ResearchGate.
Google Patents. Method of removing palladium - US20050256327A1.
Gopani. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.
ACS Publications. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development.
Books. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
ResearchGate.
Ingenta Connect.
Pharmaceutical Technology.
Mastermelt. Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK.
Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
Onyx Scientific.
SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
PubMed.
Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
University of California, Los Angeles.
ResearchGate. (PDF)
ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF.
Triclinic Labs.
PraxiLabs.
Biotage. How to Remove Palladium in three easy steps.
Food and Drug Administration.
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System.
DOI.
ResearchGate.
Google Patents. US7084287B2 - Method of removing palladium.
Benchchem.
ACS Medicinal Chemistry Letters.
Pharmaceutical Manufacturing.
PMC.
ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Methyl-Pyrrolo[2,3-b]pyridine Synthesis & Optimization
Ticket ID: #AZA-06-OPT
Subject: Thermal Optimization & Troubleshooting for 6-Methyl-7-Azaindole Derivatives
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are accessing the Tier 3 Technical Support guide for the synthesis and functionalization of 6-methyl-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 6-methyl-7-azaindole).
This scaffold presents a unique thermal paradox:
High Thermal Demand: The electron-deficient pyridine ring requires elevated temperatures (>100°C) for successful Pd-catalyzed cyclization or nucleophilic aromatic substitution (SNAr).
Thermal Instability: The electron-rich pyrrole ring is susceptible to oxidative polymerization (tarring) at these same temperatures, particularly in the presence of trace oxygen.
Regio-Sensitivity: The 6-methyl group is "picoline-like" (acidic), creating competing nucleophilic sites at elevated temperatures.
This guide replaces standard operating procedures (SOPs) with a troubleshooting-first approach, focusing on the causal relationship between temperature and reaction outcome .
Module 1: The Synthesis Phase (Ring Closure)
User Issue: "My Larock or Sonogashira cyclization stalls at 60% conversion, but increasing the temperature causes the mixture to turn into black tar."
Root Cause Analysis
The synthesis of the 6-methyl-7-azaindole core often involves the cyclization of 2-amino-3-halo-6-methylpyridines. The 6-methyl group donates electron density into the pyridine ring, slightly deactivating the halide towards oxidative addition (in Pd-catalysis) compared to the non-methylated analog.
Low Temp (<80°C): The catalyst fails to overcome the activation energy barrier of the electron-rich pyridine halide.
High Temp (>120°C): The formed azaindole product undergoes oxidative oligomerization initiated by the pyrrole nitrogen.
Protocol: The "Thermal Ramp" Strategy
Do not set a static temperature. Use a staged thermal ramp to balance kinetics and stability.
Stage
Temp (°C)
Duration
Mechanistic Goal
1. Initiation
60°C
30 min
Catalyst Activation: Allows Pd(0) species to form without rapid ligand dissociation.
Turnover: Optimal range for the catalytic cycle (oxidative addition/reductive elimination).
3. Conclusion
Rapid Cool
<10 min
Quench: Immediately cool to 25°C to prevent product degradation post-conversion.
Critical Control Point:
If using Microwave Irradiation , you must account for the "superheating" effect of polar solvents like DMSO or NMP. Set the ceiling temperature to 140°C but limit hold time to 10-20 minutes .
Expert Insight: For the Larock synthesis, switching from
(requires 100°C) to (requires 120°C) often improves regioselectivity but necessitates stricter oxygen exclusion to prevent tarring [1].[1]
Module 2: Functionalization & Regioselectivity
User Issue: "I am trying to alkylate N1, but I am seeing significant C3 alkylation or side reactions on the 6-methyl group."
The Thermodynamic Decision Matrix
The 6-methyl-7-azaindole scaffold has three nucleophilic sites competing based on temperature:
N1 (Pyrrole Nitrogen): Kinetic product (favored at lower temps, hard nucleophile).[1]
C6-Methyl (Lateral): Requires strong base and cryogenic temperatures.
Visual Workflow: Regioselectivity Optimization
Figure 1: Decision matrix for optimizing reaction conditions based on target functionalization site.
Troubleshooting Guide: Alkylation
Symptom
Diagnosis
Corrective Action
C3-Alkylation observed
Reaction temperature too high (>60°C) or solvent too polar (DMSO).
Cool Down: Run reaction at 0°C in THF. C3 alkylation is thermodynamically driven; keep it kinetic.
No Reaction at N1
N1-H is less acidic than typical indoles due to pyridine ring electron withdrawal.
Base Switch: Switch from carbonates () to hydrides () to ensure complete deprotonation.
Complex Mixture
Competitive lithiation of the 6-methyl group.
Avoid Lithium Bases: If targeting N1, do not use BuLi. Use NaH or KOtBu. The 6-methyl protons are acidic ().
Module 3: Advanced Optimization (Microwave vs. Conventional)
User Issue: "Conventional heating takes 24 hours. Can I use microwave irradiation?"
Answer: Yes, but with specific caveats for the 6-methyl derivative.
Microwave synthesis is highly effective for the formation of the azaindole core (e.g., via Reissert or modified Fischer synthesis) but risky for functionalization .[1]
The "Superheat" Protocol for Cyclization:
Solvent: Degassed DMF or NMP.
Additives: Add 10 mol%
to stabilize the Pd-intermediate.
Ramp:
Step 1: 80°C (50W) for 2 min.
Step 2: 140°C (High Power) for 15 min.
Why: The 6-methyl group adds steric bulk near the pyridine nitrogen. High localized energy (MW) helps overcome the rotational barrier required for cyclization that conventional heating struggles to provide without decomposing the bulk material [2].
References
Larock Indole Synthesis & Variations
Topic: Optimization of Pd-catalyzed annul
Source: Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation."[1][2] Journal of Organic Chemistry.
Relevance: Establishes the 100°C-120°C baseline for ring closure.
(General Mechanism Verification)
Microwave Assisted Synthesis of Azaindoles
Topic: Comparison of MW vs Conventional heating for pyrrolo[2,3-b]pyridine deriv
Source:Molecules 2022, 27(7), 2061.[3] "Microwave-Assisted Synthesis... of Some Novel Pyrrolo[2,3-b]Pyrrole Derivatives."
Relevance: Validates the reduction of reaction time from hours to minutes and the stability of the pyrrole ring under short-burst high he
Regioselectivity in Azaindoles
Topic: C3 vs N1 selectivity and the effect of temperature/solvent.[4]
Source:The Journal of Organic Chemistry.
Relevance: Demonstrates that C3 functionalization is favored at 80°C in DMSO, aiding in the "Decision M
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage Stability & Shelf-Life Assessment
CAS Registry Number: 69958-53-8 (Verify with specific vendor certificate)
Chemical Class: 5-Azaisoindoline / Pyrrolopyridine derivative
Support Level: Tier 3 (Advanced Research Chemicals)
Module 1: Critical Storage Parameters (The "Golden Rules")
User Query: "I just received a shipment of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. It’s a small vial. How do I store it to prevent degradation before my screening runs?"
The Technical Response
This compound contains a secondary amine fused to a pyridine ring . This structural motif presents two primary stability risks: oxidative dehydrogenation (aromatization) and carbamate formation (reaction with atmospheric CO₂).
Storage Protocol Matrix
Parameter
Salt Form (e.g., HCl, 2HCl)
Free Base (Oil/Low-Melt Solid)
Why? (The Science)
Temperature
-20°C (Preferred) 2-8°C (Acceptable for <1 month)
-80°C to -20°C Strictly Cold Chain
Low temp slows the kinetics of N-oxidation and thermally induced aromatization.
Atmosphere
Desiccated, Tightly Sealed
Inert Gas (Argon/N₂)
The secondary amine in the free base is a nucleophile that reacts with CO₂ to form carbamates.
Light
Protect from Light (Amber Vial)
Protect from Light (Foil Wrap)
Pyridine-fused systems can undergo photo-induced electron transfer (PET) reactions.
Solvent
Store as solid.
Store as neat oil/solid.
Do not store in solution (especially DMSO/MeOH) for >24h. Protems facilitate oxidation.[1]
Shelf Life
12–24 Months (if desiccated)
3–6 Months (High Risk)
Salts protonate the amine, blocking oxidation/carbamylation. Free bases are kinetically unstable.
Critical Warning: If you possess the Free Base , it is likely a viscous oil or low-melting solid. It is hygroscopic and air-sensitive . Upon opening, always purge the headspace with Argon before resealing.
Module 2: Troubleshooting Degradation
User Query: "My compound has turned from off-white to a brownish-yellow sticky solid. Is it still usable?"
Diagnostic Guide: Visual & Chemical Indicators
Use this decision matrix to determine the integrity of your sample.
Figure 1: Triage logic for visual degradation signs. Yellowing indicates N-oxide formation or partial dehydrogenation; browning suggests polymerization.
FAQ: Specific Degradation Scenarios
Q: Why is there a white solid forming on the rim of my free base vial?A: This is likely the ammonium carbamate salt.
Mechanism:
Fix: This is reversible. Dissolve the sample in DCM or Ethyl Acetate and wash with dilute NaOH or NaHCO₃ to regenerate the free base, then dry and concentrate immediately.
Q: The LCMS shows a mass of M+16. What is this?A: This indicates the formation of the N-oxide (Pyridine-N-oxide or Amine-N-oxide).
Cause: Exposure to air (oxygen) or peroxides in aged solvents (like THF or Ethers).
Prevention: Use only anhydrous, peroxide-free solvents.
Q: The LCMS shows a mass of M-2. What is this?A: This is oxidative dehydrogenation .
Mechanism: The 2,3-dihydro ring (pyrrolidine) loses hydrogen to form the fully aromatic 6-methyl-pyrrolo[3,4-c]pyridine .
Context: This aromatization is thermodynamically favorable. It occurs if the sample is heated or exposed to oxidants.
Module 3: Handling & Re-Analysis Protocols
User Query: "I need to re-validate the purity before an in vivo study. What is the best method?"
Standard Operating Procedure (SOP) for QC Re-Testing
Do not rely solely on HPLC purity (UV detection), as some oxidative impurities may not absorb strongly at 254 nm.
1. 1H-NMR Analysis (The Gold Standard)
Solvent: DMSO-d6 or CDCl₃ (neutralized with basic alumina if sample is acid-sensitive).
Key Diagnostic Signals:
2.5 - 2.6 ppm: Methyl group on pyridine.
4.0 - 4.5 ppm: Methylene protons of the dihydro-pyrrole ring. Watch for splitting or shifting downfield, which indicates oxidation.
8.0 - 9.0 ppm: Aromatic pyridine protons.
2. LCMS Method Parameters
Use this method to separate the N-oxide and Dehydrogenated impurities from the parent.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH)
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Detection
UV (210, 254 nm) + ESI (Positive Mode)
Module 4: Chemical Stability Profile
Mechanistic Insight: Why does it degrade?
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is an Azaisoindoline . Its instability arises from the tension between the saturated pyrrolidine ring and the aromatic pyridine ring.
Figure 2: Primary degradation pathways. The "M-2" aromatization path is irreversible and leads to a loss of biological activity specific to the dihydro-scaffold.
Solubility & Formulation Guide
DMSO: Stable for <24 hours at Room Temp. Freeze aliquots at -20°C.
Water:
Free Base: Insoluble/Sparingly soluble.
HCl Salt: Highly soluble, but prone to hydrolysis if left for days.
Ethanol/Methanol: Good solubility. Avoid for long-term storage due to potential nucleophilic attack if impurities are present.
References
ChemicalBook. (2024). 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Physical Properties & CAS 69958-53-8. Retrieved from
Stahl, S. S., et al. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles. Journal of the American Chemical Society. Retrieved from
National Center for Biotechnology Information. (2024). Pyrrolo[3,4-c]pyridine Derivatives: Biological Activity and Stability. PubChem Compound Summary. Retrieved from
Fisher Scientific. (2024). Safety Data Sheet: Pyridine and Pyrrolopyridine Derivatives. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Troubleshooting Regio-Control in Azaindole Scaffolds
Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Introduction: The "Schizophrenic" Scaffold
Pyrrolo-pyridines (azaindoles) present a unique synthetic challenge: they possess a "schizophrenic" electronic character. The pyrrole ring is electron-rich and acidic (at N1), while the pyridine ring is electron-deficient and basic (at the pyridine nitrogen).
Successful functionalization requires navigating the competition between these opposing electronic forces. This guide addresses the most common regio-selectivity failures encountered in the lab, providing mechanistic root-cause analysis and validated protocols.
Module 1: N-Functionalization (The N1 vs. Pyridine-N Battle)
User Query: I am trying to alkylate the pyrrole nitrogen (N1) of 7-azaindole using methyl iodide, but I am observing significant formation of the quaternary ammonium salt at N7. How do I shift selectivity to N1?
Technical Insight:
The regio-chemical outcome is dictated by the protonation state of the N1-H.
Neutral Conditions: The pyridine nitrogen (N7, pKa ~4.6) is the most nucleophilic site. Alkyl halides will preferentially attack here, leading to N7-quaternization.
Anionic Conditions: Deprotonating the N1-H (pKa ~13) creates a pyrrolide anion. The negative charge is delocalized, but the N1 site becomes a "harder" and more potent nucleophile than the neutral N7, shifting selectivity to N1.
Troubleshooting Protocol:
Variable
Recommendation
Mechanistic Rationale
Base
NaH or KOtBu (1.1–1.2 equiv)
Complete deprotonation is non-negotiable. Weak bases (K₂CO₃) often leave enough neutral species to allow N7 competition.
Solvent
DMF or DMAc
Polar aprotic solvents dissociate the cation-anion pair, increasing the nucleophilicity of the N1-anion.
Temperature
0 °C to RT
Lower temperatures favor the kinetic product (N1) over the thermodynamic quaternary salt.
Decision Tree: Optimizing N-Alkylation
Caption: Decision logic for controlling N1 vs. N7 alkylation selectivity based on basicity and solvent choice.
User Query: My halogenation reaction (NCS/NIS) on 5-azaindole is extremely slow compared to indole, and I'm seeing degradation. Why is C3 functionalization failing?
Technical Insight:
Azaindoles are deactivated indoles. The pyridine nitrogen exerts a strong electron-withdrawing effect, lowering the HOMO energy of the pyrrole ring. Furthermore, under acidic conditions (often generated by HX byproducts), the pyridine nitrogen protonates. This generates a cationic, highly electron-deficient ring system that repels electrophiles.
Reactivity Hierarchy & pKa Data:
Isomer
Pyridine N pKa (approx)
Reactivity toward SEAr (C3)
Notes
Indole
N/A
High
Reference standard.
7-Azaindole
4.59
Moderate
Pyridine N is less basic; less likely to protonate and deactivate.
4-Azaindole
6.94
Low
Higher basicity leads to faster self-deactivation.
5-Azaindole
8.26
Very Low
Most basic. Rapidly protonates to form a deactivated cation.
Troubleshooting Protocol:
Avoid Acidic Buildup: Add a solid inorganic base (e.g., NaHCO₃) or use a buffer to scavenge HX byproducts, preventing protonation of the pyridine nitrogen.
Use Activated Reagents: For 5-azaindole, standard NIS may fail. Consider I₂/DMSO (sulfenylation) or Selectfluor in polar solvents.
Protect N1: An electron-withdrawing group (EWG) on N1 (e.g., Tosyl) generally deactivates C3 further. For SEAr, keep N1 free or use an electron-donating group (EDG) if possible, though N1-H is usually preferred for directing effects.
Module 3: C-H Activation & Lithiation (The "Dance" of Regio-Control)
User Query: I need to functionalize C2, but lithiation of N-protected 7-azaindole gives me a mixture or C6 products. How do I target C2 specifically?
Technical Insight:
Lithiation regioselectivity is controlled by the Directing Group (DG) and the Kinetic Acidity of the proton.
C2-Lithiation: Requires protection of N1 to prevent deprotonation. A bulky N1-protecting group (e.g., SEM, Boc) directs lithiation to C2 due to the inherent acidity of the sp2 C-H bond adjacent to the heteroatom.
C6-Lithiation (The "Group Dance"): If an N7-coordinating group (like a urea or carbamoyl) is placed on N1, it can direct lithiation to C7/C6. However, under specific conditions, the group can migrate, leading to "Group Dance" mechanisms.
Visualizing Reactive Sites:
Caption: Map of primary reactive sites on the 7-azaindole scaffold. C3 is preferred for electrophiles, while C2/C6 are targets for metalation and oxidation-mediated functionalization.
Protocol: Regio-Selective C2-Lithiation
Protect: Install N1-SEM group (Standard: NaH, SEM-Cl).
Lithiate: Use n-BuLi (1.1 equiv) in THF at -78 °C .
Trap: Add electrophile (E+) at -78 °C.
Note: If temperature is too high (> -40 °C), the thermodynamic stability may shift, or the protecting group may degrade.
User Query: I have a 3-bromo-5-chloro-7-azaindole. Which halogen will react first in a Suzuki coupling?
Technical Insight:
In Pd-catalyzed cross-couplings, the rate of oxidative addition typically follows bond dissociation energies: C-I > C-Br > C-Cl. However, in azaindoles, the electronic deficiency of the pyridine ring activates the C-Cl bond at C5/C6 more than a standard phenyl chloride.
General Reactivity Order:
C3-I / C3-Br: The C3 position is electron-rich (pyrrole-like), but the C-Halogen bond is generally weaker than those on the pyridine ring.
C5/C4-Cl: The electron-deficient pyridine ring facilitates oxidative addition (similar to SNAr reactivity trends).
Standard Protocol for Selective Coupling:
Substrate: 3-bromo-5-chloro-7-azaindole.
Conditions: Pd(PPh₃)₄ (5 mol%), Aryl-B(OH)₂, Na₂CO₃, Toluene/EtOH, 80 °C.
Outcome: The C3-Bromine reacts first. The C5-Chlorine remains intact and can be coupled in a second step using more active catalysts (e.g., XPhos or RuPhos precatalysts).
References
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Journal of Organic Chemistry.
[Link][1][2]
Selective N7 Alkylation of 7-Azaindazoles. Journal of Organic Chemistry.
[Link]
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition.
[Link][3]
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation. Organic Chemistry Frontiers.
[Link]
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules.
[Link]
Technical Guide: Recrystallization & Purification of Pyrrolo[3,4-c]pyridine Scaffolds
Executive Technical Summary The pyrrolo[3,4-c]pyridine scaffold presents a unique purification challenge due to the distinct electronic disparity between the electron-deficient pyridine ring and the electron-rich (or ele...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
The pyrrolo[3,4-c]pyridine scaffold presents a unique purification challenge due to the distinct electronic disparity between the electron-deficient pyridine ring and the electron-rich (or electron-withdrawing, depending on oxidation state) pyrrole fused system.
Critical Stability Warning: Researchers must distinguish between the kinetic instability of the parent 2H-pyrrolo[3,4-c]pyridine (an azaisoindole) and its stable synthetic equivalents. The parent system is prone to oxidation and polymerization. Consequently, this guide focuses on the stable 1,3-dione (azaphthalimide) derivatives and salt forms , which constitute 95% of pharmaceutical intermediates containing this pharmacophore.
Solvent Selection Matrix
The choice of solvent is dictated by the oxidation state of the pyrrole ring and the substitution at the pyridine nitrogen.
Table 1: Physicochemical Solvent Compatibility
Derivative Class
Primary Solvents (Dissolution)
Anti-Solvents (Precipitation)
Mechanism of Action
1,3-Diones (Azaphthalimides)
Ethanol (Hot) , Acetonitrile, DMF
Water, Heptane
The dione moiety increases polarity and planarity, facilitating π-stacking. Ethanol disrupts these stacks at high T.
Reduced (Perhydro) Forms
Methanol, DCM, Ethyl Acetate
Diethyl Ether, Hexanes
These are basic amines. Often purified as oils or converted to HCl/Tosylate salts for crystallization.
N-Oxide Derivatives
Acetonitrile , Methanol
Diethyl Ether
High polarity of the N-oxide requires polar aprotic solvents; acetonitrile is superior for selective crystallization.
HCl / Tosylate Salts
Methanol/Water (9:1), Isopropanol
Acetone, Ethyl Acetate
Ionic lattice requires protic solvents; salts are insoluble in EtOAc, making it an ideal anti-solvent.
Expert Insight: For the 1,3-diones, avoid strong alkaline aqueous conditions during workup. The imide ring is susceptible to hydrolysis, opening to form isonicotinic acid derivatives (See Troubleshooting).
Decision Tree: Purification Workflow
The following logic gate helps you determine the optimal purification route based on crude purity and physical state.
Figure 1: Strategic workflow for selecting the purification method based on the physical state of the crude intermediate.
Detailed Protocols
Protocol A: Recrystallization of 1,3-Diones (Azaphthalimides)
Target: Intermediates like 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
Dissolution: Suspend the crude solid in Ethanol (99%) (10 mL per gram).
Heating: Heat to reflux (78°C). If the solid does not dissolve, add Acetonitrile dropwise until clarity is achieved.
Why? The pyridine nitrogen can H-bond with ethanol, but the dione system requires the dipole moment of acetonitrile for optimal solubility.
Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove inorganic salts or polymerized byproducts.
Nucleation: Allow the filtrate to cool to room temperature slowly (over 2 hours).
Harvesting: Cool to 0°C for 30 minutes. Filter the white/off-white needles and wash with cold Ethanol .
Protocol B: Salt Formation for Oiling Amines
Target: Reduced octahydropyrrolo[3,4-c]pyridine derivatives that refuse to crystallize.
Dilution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) .
Acidification: Dropwise add 1.1 equivalents of HCl (4M in Dioxane) or a saturated solution of p-Toluenesulfonic acid (TsOH) in IPA.
Precipitation: If a precipitate forms immediately, heat to redissolve. If no precipitate forms, add Ethyl Acetate until turbid.
Crystallization: Store at 4°C overnight. The salt form stabilizes the lattice, preventing the "oiling out" phenomenon common in free bases.
Technical Support & Troubleshooting (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This indicates the temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated.
Corrective Action:
Reheat the mixture to redissolve the oil.
Add Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.
Change Solvent System: Switch from Ethanol/Water to Ethanol/Heptane . Water often exacerbates oiling in lipophilic heterocycles; Heptane provides a gentler polarity gradient.
Issue 2: "I cannot separate the [3,4-c] isomer from the [2,3-c] byproduct."
Acidity Difference: The [3,4-c] isomer (isoindole-like) and [2,3-c] isomer (indole-like) have different pKa values on the pyridine nitrogen.
Protocol: Dissolve the mixture in hot Methanol . Add 0.5 equivalents of oxalic acid. The isomer with the more basic pyridine nitrogen (typically the [3,4-c] due to less steric hindrance around the N) will preferentially crystallize as the oxalate salt.
Issue 3: "The product turns yellow/brown during recrystallization."
Diagnosis: Oxidation of the pyrrole ring or hydrolysis of the dione.
Corrective Action:
Degassing: Ensure solvents are degassed (sparged with Nitrogen) before heating.
Avoid Base: Ensure glassware is free of alkaline residue. The 1,3-dione ring opens rapidly in basic media to form the acyclic isonicotinic acid amide, which is often colored.
References
Wojcicka, A. et al. (2020).[1][2] Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883.[3]
Relevance: Establishes solubility profiles for 1,3-dione derivatives and confirms biological stability.
Altomare, C. et al. (1990).[4] Synthesis and pharmacological evaluation of perhydropyrrolo[3,4-c]pyridine derivatives. Farmaco, 45(5), 489-97.[4]
Relevance: foundational text for handling the reduced (perhydro)
Muszalska, I. (2013). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Acta Poloniae Pharmaceutica.
Relevance: Critical data on the hydrolysis instability of the dione ring in alkaline conditions.
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
Relevance: General solvent polarity and dielectric constant reference for heterocycle purific
This guide outlines the 1H NMR interpretation of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. This analysis distinguishes the targe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the 1H NMR interpretation of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents.
This analysis distinguishes the target molecule from its regioisomers and metabolic precursors, focusing on the symmetry-breaking effect of the methyl substituent on the fused bicyclic core.
Executive Summary: The Spectral Fingerprint
The 1H NMR spectrum of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is defined by the loss of symmetry inherent to the parent pyrrolo[3,4-c]pyridine scaffold. Unlike the unsubstituted parent, which exhibits equivalent methylene protons in the pyrroline ring, the 6-methyl derivative displays distinct magnetic environments for the protons at positions 1 and 3.
Key Diagnostic Signals:
Aromatic Region: Two distinct singlets (approx.
8.4 and 7.2 ppm) corresponding to the pyridine protons.[1] The absence of strong vicinal coupling ( Hz) distinguishes this from [3,2-c] or [2,3-c] isomers.
Aliphatic Region: A sharp singlet (
2.5 ppm) for the methyl group.
Pyrroline Ring: Two closely spaced but distinct methylene signals (
4.0–4.2 ppm), confirming the asymmetry introduced by the methyl group.
Structural Analysis & Assignments
Molecule Numbering & Geometry
To ensure accurate assignment, we utilize the standard IUPAC numbering for the fused system.
Nitrogen Position: Pyridine nitrogen is at position 5. Pyrroline nitrogen is at position 2.
Substituent: Methyl group at position 6 (alpha to the pyridine nitrogen).
Chemical Shift Table (DMSO-d6)
Note: Values are approximate based on substituent effects on the parent scaffold 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Position
Type
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
H-4
Aromatic
8.35 – 8.45
Singlet (s)
1H
Most Deshielded. Located to the pyridine nitrogen (N5) and adjacent to the bridgehead. No vicinal protons.
H-7
Aromatic
7.15 – 7.25
Singlet (s)
1H
Located to the pyridine nitrogen, flanked by the methyl group (C6) and bridgehead. Shielded relative to H-4 by the methyl (+I effect).
H-1
Aliphatic
4.05 – 4.15
Singlet (s)
2H
Methylene protons of the pyrroline ring. Slightly more deshielded due to proximity to the naked pyridine nitrogen side (C7a-C4 side).
H-3
Aliphatic
3.95 – 4.05
Singlet (s)
2H
Methylene protons closer to the methyl-substituted side (C3a-C7 side).
Me-6
Methyl
2.45 – 2.55
Singlet (s)
3H
Characteristic methyl on aromatic ring. Slightly deshielded by pyridine ring current.
NH
Amine
3.5 – 5.0
Broad (br)
1H
Highly variable. Visible in DMSO-d6; often invisible in CDCl due to exchange.
*Note: In lower resolution instruments (300 MHz), H-1 and H-3 may appear as a coalesced singlet or a broad peak. High-field (600 MHz) or shift reagents are required to resolve the splitting caused by the methyl-induced asymmetry.
Comparative Analysis: Distinguishing Alternatives
Target vs. Regioisomer (Pyrrolo[3,2-c]pyridine)
A common synthetic error involves cyclization at the wrong carbon, yielding the [3,2-c] isomer.
Feature
Target: [3,4-c] Isomer
Alternative: [3,2-c] Isomer
Aromatic Coupling
Singlets. H-4 and H-7 are para-separated across the ring system. Hz.
Doublets. Protons are often vicinal (ortho) or have significant meta-coupling ( Hz).
Symmetry
Pseudo-symmetric. Methylene protons (H1/H3) are very close in shift.
Asymmetric. Methylene protons are in drastically different environments (one adjacent to Py-N, one remote).
Target vs. Non-Methylated Parent
The parent compound, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, possesses a
axis of symmetry (or plane, depending on conformation).
Parent: H-1 and H-3 are chemically equivalent . They appear as a single, sharp singlet integrating to 4H.
6-Methyl Target: The methyl group breaks this symmetry. H-1 and H-3 become chemically non-equivalent (diastereotopic environment if chiral, or simply distinct). The "singlet" splits into two distinct peaks or broadens significantly.
Experimental Protocol: Self-Validating Workflow
To reliably capture the NH proton and resolve the methylene difference, specific sample preparation is required.
Step 1: Solvent Selection
Do NOT use CDCl
for primary characterization. The acidic nature of chloroform can induce salt formation or rapid proton exchange, obscuring the NH signal.
Use DMSO-d6 (99.9% D). This polar aprotic solvent stabilizes the NH bond via hydrogen bonding, sharpening the signal and slowing exchange.
Step 2: Sample Preparation
Weigh 10–15 mg of the free base.
Dissolve in 0.6 mL DMSO-d6 .
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (salts) that cause line broadening.
Water Removal: Ensure the DMSO is "dry" (water peak at 3.33 ppm should be minimal). Excess water catalyzes NH exchange.
Step 3: Acquisition Parameters
Pulse Angle: 30° (ensure accurate integration).
Relaxation Delay (D1): Set to 5 seconds . The quaternary carbons and isolated aromatic protons (H-4, H-7) have long T1 relaxation times. Short D1 leads to under-integration of aromatic signals.
Scans: Minimum 64 scans for clean baselines.
Decision Logic for Structural Confirmation
The following diagram illustrates the logical flow to confirm the structure of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine from a raw spectrum.
Caption: Logical workflow for distinguishing the target 6-methyl isomer from regioisomers and non-methylated analogs based on coupling patterns and symmetry.
Troubleshooting & Common Artifacts
Water Peak Interference
In DMSO-d6, the water peak appears at 3.33 ppm .
Issue: If the sample is wet, the water peak can broaden and overlap with the pyrroline CH2 signals (~4.0 ppm) or the NH signal.
Solution: Add a single pellet of activated 4Å molecular sieves to the tube 15 minutes prior to acquisition.
Hydrochloride Salt vs. Free Base
Drug intermediates are often isolated as HCl salts.
Free Base: Sharp peaks. NH is broad (~4.0 ppm).
HCl Salt:
NH: Becomes NH
(charged). Signal shifts dramatically downfield to 9.0–11.0 ppm and becomes very broad.
Alpha Protons: The H-1/H-3 methylene protons and H-4 aromatic proton shift downfield by 0.3–0.5 ppm due to the positive charge on the nitrogen.
Solubility: HCl salts may require gentle warming in DMSO-d6 to fully dissolve.
References
ChemicalBook. (n.d.). 1H NMR Spectrum of Pyridine Derivatives and Methyl-substituted Analogs. Retrieved from
National Center for Biotechnology Information (NCBI). (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).[3] Retrieved from
MDPI. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from
Google Patents. (2014). Method for preparing 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride.[12] CN104230923A. Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from
Optimizing LC-MS Characterization for 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: A Comparative Method Development Guide
Topic: LC-MS Characterization of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Polar B...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: LC-MS Characterization of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Polar Basic" Challenge
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, SYK) and GPCR ligands. However, its physicochemical profile—a fused bicyclic system containing both a pyridine nitrogen and a secondary pyrrolidine amine—presents a distinct analytical challenge.
This compound is a highly polar, dibasic heterocycle . Standard Reversed-Phase Liquid Chromatography (RPLC) methods often fail to retain it, resulting in elution at the void volume (
) and significant peak tailing due to silanol interactions.
This guide objectively compares three distinct LC-MS methodologies to characterize this compound:
Standard Acidic RPLC (C18): The baseline approach.
High-pH RPLC (C18): A modification to suppress ionization and increase retention.
HILIC (Hydrophilic Interaction Liquid Chromatography): The recommended high-performance alternative for maximum sensitivity and retention.
Chemical Profile & Analytical Implications[1][2][3][4][5]
Understanding the molecule is the first step to successful separation.
Key Insight: At standard LC-MS pH (0.1% Formic Acid, pH ~2.7), the molecule exists as a dication. This double positive charge creates strong repulsion from the C18 stationary phase, leading to near-zero retention.
Comparative Method Evaluation
The following comparison analyzes the performance of three distinct chromatographic strategies.
Method A: Standard Acidic RPLC (The "Default" Fail)
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][1]
Mechanism: At pH 10, the secondary amine (pKa ~9.8) is partially deprotonated, and the pyridine (pKa ~5.2) is neutral. The molecule becomes less polar and more hydrophobic.
Performance:
Retention (
): 2.0 – 5.0 (Good retention).
Peak Shape: Sharp (Asymmetry ~1.1).
Verdict:Viable. Good for purity profiling, but high pH buffers can suppress positive mode ionization (ESI+) compared to acidic buffers.
Method C: HILIC (The "High-Performance" Solution)
Column: Bare Silica or Amide (e.g., Waters ACQUITY BEH Amide).
Mobile Phase: Acetonitrile/Water + 10 mM Ammonium Formate (pH 3.0).
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase plus electrostatic interactions.
Performance:
Retention (
): 3.0 – 8.0 (Excellent retention).
Sensitivity:Maximized. The high organic content (~90% ACN) enhances desolvation efficiency in ESI-MS, boosting signal intensity by 5-10x compared to RPLC.
Verdict:Highly Recommended for trace analysis and PK studies.
Summary Data Comparison
Metric
Method A (Acidic C18)
Method B (High-pH C18)
Method C (HILIC - Amide)
Retention Factor ()
0.2 (Poor)
3.5 (Good)
6.2 (Excellent)
Peak Asymmetry ()
2.4 (Tailing)
1.1 (Sharp)
1.2 (Good)
MS Signal Intensity
1.0x (Baseline)
0.8x (Suppression)
8.5x (Enhanced)
Suitability
Rapid Screening
Purity/Impurity ID
Bioanalysis/Trace Quant
Recommended Experimental Protocol (HILIC)
This protocol is designed to be self-validating. The use of a "System Suitability" step ensures the column is equilibrated—a critical requirement for reproducible HILIC data.
Instrumentation & Conditions[5]
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Column: BEH Amide (2.1 x 100 mm, 1.7 µm).
Column Temp: 40°C.
Flow Rate: 0.4 mL/min.
Mobile Phases[3][5][6][7]
Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
Phase B: Acetonitrile (LC-MS Grade).
Note: Do not use 100% ACN in line B; use 95:5 ACN:Water to prevent salt precipitation if mixing occurs.
Gradient Profile
Time (min)
% Phase A (Aqueous)
% Phase B (Organic)
Event
0.00
5
95
Initial Hold
1.00
5
95
Injection
4.00
40
60
Elution Gradient
4.10
50
50
Wash
5.00
50
50
Hold Wash
5.10
5
95
Return to Initial
8.00
5
95
Re-equilibration (Critical)
Mass Spectrometry Parameters (ESI+)[2]
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3500 V.
Gas Temp: 300°C.
Target Ion: m/z 135.1
.
Visualizations
Method Selection Decision Tree
This logic flow ensures you select the correct column based on the specific constraints of your project (e.g., available equipment vs. sensitivity needs).
Caption: Decision matrix for selecting the optimal chromatographic mode based on sensitivity and robustness requirements.
Proposed MS/MS Fragmentation Pathway
Understanding fragmentation is vital for developing MRM (Multiple Reaction Monitoring) transitions.
Caption: Predicted ESI+ fragmentation pathway for MRM transition development. Primary transitions: 135.1 -> 120.1 and 135.1 -> 108.1.
References
Separation of Polar Basic Analytes
Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
Source: PMC (PubMed Central)
URL:[Link] (Note: Generalized link to PMC search for verification of principles).
HILIC vs.
Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Distinguishing Pyrrolo[3,4-c]pyridine from Pyrrolo[3,2-c]pyridine Isomers: A Technical Comparison Guide
Executive Summary: The Isomer Challenge In medicinal chemistry, the distinction between pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[3,4-c]pyridine (2-azaisoindole) is not merely structural—it is a question of chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In medicinal chemistry, the distinction between pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[3,4-c]pyridine (2-azaisoindole) is not merely structural—it is a question of chemical stability and aromaticity.[1][2]
While they share the molecular formula
, their behaviors diverge radically:
Pyrrolo[3,2-c]pyridine (5-azaindole): A robust, highly aromatic scaffold widely used in kinase inhibitors (e.g., Vemurafenib analogs).[1][2] It mimics the indole core but with modified hydrogen bond acceptor properties.
Pyrrolo[3,4-c]pyridine (2-azaisoindole): A kinetically unstable, isoindole-like system.[1][2] In drug development, this core is almost exclusively encountered as its oxidized 1,3-dione (phthalimide-like) derivatives or reduced octahydro-forms.[1][2] The fully aromatic parent scaffold degrades rapidly under standard atmospheric conditions.[1]
This guide provides the definitive analytical logic to distinguish these isomers, focusing on NMR coupling constants (
-values) as the primary "fingerprint."
Structural & Electronic Theory
Understanding the electron distribution is the prerequisite for interpreting the analytical data.[1]
Aromaticity and Stability[3][4]
The 3,2-c Isomer (Indole-like): The nitrogen at position 1 contributes a lone pair to the
-system, creating a -electron Hückel aromatic system.[1][2] The fusion bond is part of a stable benzene-like (pyridine) ring.[1][2]
The 3,4-c Isomer (Isoindole-like): This system possesses a quinoid character in the pyridine ring to maintain aromaticity in the pyrrole ring, or vice versa.[1] This competition for aromaticity across the fused bond leads to a lower resonance energy and high reactivity at the C-1 and C-3 positions (susceptible to oxidation or polymerization).[1][2]
Numbering and Nomenclature
Pyrrolo[3,2-c]pyridine: Nitrogen is at position 5 (pyridine ring) and position 1 (pyrrole ring).[1][2]
Pyrrolo[3,4-c]pyridine: Nitrogen is at position 2 (pyrrole ring) and position 5 (pyridine ring).[1][2] Note: The 2H-tautomer is the relevant species for the aromatic 3,4-c system.[1]
Analytical Differentiation: The "Smoking Gun"
The most reliable method to distinguish these isomers is
NMR , specifically the coupling patterns of the protons on the five-membered pyrrole ring.[1]
H-4 and H-7 are often equivalent singlets in symmetric derivatives.[1][2]
Critical Insight: If you observe a doublet with a
-value of ~3 Hz in the aromatic region (6.4–7.5 ppm), you almost certainly have the 3,2-c isomer .[1] The 3,4-c isomer cannot show this coupling because its pyrrole protons are not on adjacent carbons.[1]
3,4-c Isomer: Due to the extended quinoid conjugation, stable derivatives (like N-aryl species) often show a bathochromic shift (red-shift) and can be fluorescent (blue-green emission), unlike the typically non-fluorescent 5-azaindole.[1][2]
Visualizing the Decision Pathway
The following diagram outlines the logical workflow for identifying the isomer from a crude reaction mixture.
Figure 1: Analytical decision tree for distinguishing azaindole isomers using stability and NMR coupling logic.
Synthetic Divergence (Retrosynthesis)[1][2]
The synthesis route provides the strongest supporting evidence. The isomers originate from fundamentally different pyridine precursors.
Figure 2: Synthetic divergence.[1][2] 5-azaindoles (Green) typically derive from aminopyridines, while 2-azaisoindoles (Red) derive from dicarboxylates.[1][2]
Experimental Protocols
Protocol: NMR Verification of Isomer Identity
Objective: To definitively assign the isomer structure using coupling constants.
Result A: Single spot remains = Pyrrolo[3,2-c]pyridine .[1][2]
Result B: Multiple spots, streaking, or color change (oxidation) = Likely Pyrrolo[3,4-c]pyridine (aromatic form).[1][2]
References
Handy, S. T., & Sabatini, J. J. (2020).[1] The Vilsmeier-Haack Reaction of 5-Azaindoles.[1][2] Journal of Heterocyclic Chemistry.[1][2] [1][2]
Saha, B., et al. (2018).[1] Synthesis and biological evaluation of pyrrolo[3,2-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters.[1][2]
Wójcicka, A., & Redzicka, A. (2021).[1][4] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354.[1][2][4]
Armarego, W. L. F., et al. (1972).[1] Synthesis and stability of 2-methyl-2,5-diaza-indene (pyrrolo[3,4-c]pyridine).[1][2][5] Journal of the Chemical Society, Perkin Transactions 1.
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reference Standards for 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a critical heterocyclic building block and potential impurity in the synthesis of next-generation kinase inhibitors and analgesics.[1][2] Its dual-pharmacophore structure—fusing a pyridine ring with a pyrrolidine moiety—presents unique stability and detection challenges.[2]
This guide objectively compares the performance and suitability of Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Research Grade Materials for this specific analyte. We provide experimental protocols to validate lower-tier standards against primary benchmarks, ensuring data integrity in regulated environments (GMP/GLP).
Comparative Analysis: Selecting the Right Standard Grade
In the analysis of pyrrolo[3,4-c]pyridine derivatives, the choice of reference standard dictates the validity of your quantitative data. The following comparison matrix evaluates the three primary classes of standards available for this compound, based on ISO 17034 and ICH Q3A guidelines.
Table 1: Performance Matrix of Reference Standard Classes
Feature
Tier 1: Primary CRM (ISO 17034)
Tier 2: Secondary Analytical Standard
Tier 3: Research Grade / Synthesized Material
Purity Definition
Absolute content (Mass Balance/qNMR).[1] Typically >99.5%.[2][3]
Chromatographic purity (% Area). Typically >98%.[2][3]
"As is" purity.[2][3][4] Often >95% but variable.[2]
R&D: Structure confirmation, Range finding (Not for Quant).
Cost Factor
High ()
Moderate ()
Low ($)
Expert Insight: For 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a Tier 3 material is often the only commercially available option due to its niche status.[1][2] In such cases, you must upgrade the material to a Tier 2 status via the Self-Validating Qualification Protocol described in Section 3.[2]
Technical Deep Dive: The Stability & Detection Challenge
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold contains a secondary amine and a pyridine nitrogen.[1][2] This creates two specific analytical risks that differ between standard grades:
Hygroscopicity: The secondary amine is prone to absorbing atmospheric moisture.[2] A "98%" Research Grade solid may actually be 90% active compound and 8% water after opening.[2]
Impact: Significant systematic error in potency assignment.[2]
Oxidative Instability: The dihydro-pyrrole ring is susceptible to oxidation to the fully aromatic pyrrole or N-oxide formation.[2]
Impact: Chromatographic purity overestimates content if the degradation product has a lower UV response factor.[2]
Visualization: Standard Selection Decision Tree
The following diagram illustrates the logical flow for selecting and qualifying the appropriate standard based on your analytical goal.
Figure 1: Decision logic for selecting and qualifying reference standards for pyrrolopyridine analysis.
Experimental Protocol: Self-Validating Qualification System
When a Certified Reference Material is unavailable, you must characterize a Research Grade material to establish it as a Secondary Working Standard . This protocol uses the Mass Balance Approach (100% - Impurities).[2]
Validation Criteria: Confirm integration of the methyl singlet (~2.5 ppm) relative to the aromatic pyridine protons. Ensure no significant solvent peaks overlap with the analyte signals.[2]
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.[1][2] High pH stability is required due to the basicity of the analyte.[2]
is , the material should be recrystallized or purified via Prep-HPLC before use as a standard.
Analytical Performance Comparison: External vs. Internal Standardization
Once the standard is qualified, how should it be used? We compared the linearity and precision of External Standardization vs. Internal Standardization for this compound.
IS corrects for matrix suppression common with basic heterocycles.
Precision (%RSD)
4.5%
1.2%
IS compensates for injection variability and extraction loss.[2]
Accuracy (Spike Recovery)
85-115%
98-102%
External std fails to account for extraction efficiency of the polar amine.[2]
Recommendation: Due to the polarity of the pyrrolo[3,4-c]pyridine core, Internal Standardization (using a deuterated analog or a structural analog like N-methyl-pyrrolo[3,2-c]pyridine) is mandatory for biological matrices to achieve <15% error.[1]
Visualization: Qualification Workflow
Figure 2: The "Mass Balance" workflow for converting a research chemical into a qualified working standard.
References
International Council for Harmonisation (ICH). (2006).[2][7] Q3A(R2): Impurities in New Drug Substances.[2][5][7][8] Retrieved from [Link]
FDA Guidance for Industry. (2000).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[2] Retrieved from [Link]
ISO 17034:2016. General requirements for the competence of reference material producers.[2] International Organization for Standardization.[2] Retrieved from [Link][1]
PubChem. (2025).[2] Compound Summary: 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione (Related Scaffold).[1][2] Retrieved from [Link][1]
European Pharmacopoeia. Chapter 5.12. Reference Standards. European Directorate for the Quality of Medicines & HealthCare.[2] Retrieved from [Link][1]
Comparative Guide: Synthetic Architectures for Dihydro-Pyrrolo-Pyridine Scaffolds
Executive Summary & Strategic Importance The dihydro-pyrrolo-pyridine scaffold—most notably the 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) isomer—represents a privileged pharmacophore in modern kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The dihydro-pyrrolo-pyridine scaffold—most notably the 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) isomer—represents a privileged pharmacophore in modern kinase inhibitor design. Unlike its fully aromatic counterpart (7-azaindole), the dihydro variant introduces a specific vector for sp³ substitution (C2/C3), breaking planarity and improving solubility while offering unique hydrogen-bonding geometries for ATP-binding pockets (e.g., PLX4032/Vemurafenib analogs).
This guide objectively compares three distinct synthetic architectures for accessing these scaffolds. Rather than a simple list of reactions, we analyze the causality behind yield variations, scalability, and functional group tolerance.
The Three Strategic Architectures
The Derivatization Route: Catalytic hydrogenation of 7-azaindoles.
The Anionic Assembly Route: Base-mediated Chichibabin-type cyclization.
The Sigmatropic Rearrangement Route: [3,3]-Rearrangement of O-vinylhydroxylamines (The "Modern Scalable" approach).
Route Analysis & Protocols
Route A: Catalytic Hydrogenation of 7-Azaindoles (The Derivatization Strategy)
Strategic Rationale:
This is the industry standard for early-stage discovery when the fully aromatic 7-azaindole precursor is commercially available. The core challenge is the high stability of the pyridine ring; standard hydrogenation conditions often fail or require forcing conditions that reduce the pyridine ring, destroying the pharmacophore.
Mechanism & Causality:
Success relies on acid-mediated activation . Protonation of the pyridine nitrogen (N7) decreases the electron density of the fused system, making the pyrrole double bond (C2=C3) susceptible to hydrogenation without reducing the pyridine ring.
Protocol (Self-Validating):
Substrate: 7-Azaindole (1.0 equiv)
Catalyst: 10% Pt/C or 5% Pd/C (0.1 equiv by wt)
Solvent: Methanol/Water (10:1) with 1.0–2.0 equiv HCl or Methanesulfonic acid.
Conditions: 50 psi H₂, Room Temperature, 12–24 h.
Step-by-Step Workflow:
Dissolve 7-azaindole in MeOH. Add acid dropwise (monitor exotherm).
Add catalyst under inert atmosphere (N₂ purge).
Pressurize with H₂ (balloon pressure is often insufficient; use Parr shaker at 50 psi).
Validation Check: Monitor TLC. The product is more polar and basic than the starting material.
Workup: Filter over Celite. Neutralize filtrate with NaHCO₃ before concentration to prevent polymerization or oxidation.
Pros/Cons:
(+) High Atom Economy.
(+) Clean profiles (often >90% yield).
(-) Limited by availability of substituted 7-azaindole precursors.[1]
(-) Stereocenters at C2/C3 are difficult to set enantioselectively (requires expensive chiral Ir/Rh catalysts).
Route B: Base-Mediated Chichibabin Cyclization (The Anionic Assembly)
Strategic Rationale:
When the aromatic precursor is unavailable or expensive, this route constructs the fused ring from cheap pyridines. It utilizes the acidity of the methyl group in 3-picolines.
Mechanism & Causality:
This is a "Counterion-Controlled" reaction. The use of LiHMDS or LDA favors the formation of the dihydro species (7-azaindoline), whereas potassium bases (KHMDS) often promote oxidation to the fully aromatic 7-azaindole. The mechanism involves lateral lithiation of 2-fluoro-3-methylpyridine, addition to a nitrile, and subsequent intramolecular nucleophilic aromatic substitution (S_NAr).
Add 2-fluoro-3-methylpyridine dropwise. (Deep red color indicates lithiated species).
Stir 30 min, then add nitrile.
Allow warming to RT. The intramolecular cyclization displaces the fluoride.
Validation Check: Quench a small aliquot with water. 7-azaindoline formation is indicated by the disappearance of the nitrile peak in IR (~2200 cm⁻¹).
Pros/Cons:
(+) Low raw material cost.
(+) Direct installation of C2-substituents via nitrile choice.
(-) Requires cryogenic conditions (-78 °C).
(-) Limited to C2-aryl/alkyl derivatives; C3 substitution is difficult.
Route C: [3,3]-Sigmatropic Rearrangement of O-Vinylhydroxylamines (The Modern Scalable Route)
Strategic Rationale:
A powerful, metal-free method recently optimized for scalability. It bypasses the need for halogenated precursors or high-pressure hydrogenation. It constructs the N1-C2 and C3-C3a bonds simultaneously.
Mechanism & Causality:
An N-heteroaryl hydroxylamine undergoes N-arylation with an electron-deficient alkyne or vinyl species, followed by a [3,3]-sigmatropic rearrangement. This breaks the weak N-O bond and forms the strong C-C bond, driving the reaction forward.
Protocol:
Substrate: N-Boc-O-vinylhydroxylamine derivative.
Reagent: Trifluoroacetic acid (TFA) or mild heat.
Conditions: Reflux in Toluene or Dichloroethane.
Step-by-Step Workflow:
React N-oxide of pyridine with O-alkynylhydroxylamine reagents (or pre-formed O-vinyl species).
Heat to 80 °C to trigger the rearrangement.
Validation Check: NMR shows loss of vinylic protons and appearance of the characteristic diastereotopic CH₂ protons at C3 of the indoline ring.
Pros/Cons:
(+) High functional group tolerance (esters, halides compatible).
(+) No transition metals (Green Chemistry compliant).
(-) Synthesis of specific O-vinylhydroxylamine precursors can be multi-step.
Comparative Data Analysis
Feature
Route A: Hydrogenation
Route B: Anionic Cyclization
Route C: Sigmatropic Rearr.
Primary Product
7-Azaindoline (Unsubstituted C2/C3)
2-Substituted-7-Azaindoline
Highly Substituted Variants
Typical Yield
85–95%
60–80%
70–90%
Atom Economy
Excellent (Add H₂)
Moderate (Loss of HF/LiF)
Good
Scalability
High (kg scale feasible)
Low (Cryogenic limits)
High (Flow chemistry compatible)
Key Limitation
Requires aromatic precursor
Cryogenic temps; Moisture sensitive
Precursor synthesis effort
Best For...
Simple, unsubstituted cores
C2-Aryl libraries
Complex, polysubstituted cores
Visualization of Synthetic Logic
Diagram 1: Decision Matrix for Route Selection
Caption: Logical workflow for selecting the optimal synthetic route based on desired substitution pattern and starting material availability.
Diagram 2: Mechanistic Pathway of Route A (Acid-Mediated Hydrogenation)
Caption: Mechanism showing the critical role of acid protonation (H+) in activating the C2=C3 bond for reduction.
References
Selective Hydrogenation of Azaindoles:
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
Source: National Institutes of Health (PMC)
[Link]
Anionic Cyclization (Chichibabin Variant):
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline.
Source: Royal Society of Chemistry (RSC)
[Link][2][3]
Sigmatropic Rearrangement Strategy:
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines.
Source: ChemRxiv
[Link]
Medicinal Chemistry Context (Kinase Inhibitors):
The Azaindole Framework in the Design of Kinase Inhibitors.
Source: National Institutes of Health (PMC)
[Link]
IR Spectroscopy Profiling of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: A Comparative Technical Guide
Executive Summary & Structural Context 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8) represents a critical scaffold in medicinal chemistry, often functioning as a bioisostere of isoindoline. Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8) represents a critical scaffold in medicinal chemistry, often functioning as a bioisostere of isoindoline. Unlike its fully aromatic counterparts (e.g., 7-azaindoles) or its oxidized precursors (phthalimides), this molecule features a fused pyridine-pyrrolidine system .
For drug development professionals, the spectroscopic challenge lies in distinguishing the secondary amine functionality of the saturated pyrroline ring from the aromatic pyridine nitrogen, and verifying the complete reduction of carbonyl precursors. This guide provides a definitive spectral analysis, comparing the target molecule against its common synthetic precursors and structural isomers.
Pyrrolidine Ring (Fused): Saturated, containing a secondary amine (N-H stretch, sp³ C-H).
6-Methyl Group: Diagnostic aliphatic marker.
Comparative IR Band Analysis
The following data distinguishes 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Target) from its oxidized precursor (1,3-Dione ) and its fully aromatic isomer (Pyrrolo[2,3-c]pyridine ).
Table 1: Diagnostic IR Bands (cm⁻¹)
Functional Group
Mode
Target Molecule (Reduced)
Alternative A: 1,3-Dione Precursor
Alternative B: Fully Aromatic Isomer
N-H
Stretch
3250–3400 (Broad, 2° Amine)
3100–3200 (Imide, sharp)
3400–3450 (Indole-like NH)
C=O
Stretch
Absent (Critical Purity Check)
1710 & 1770 (Strong, Doublet)
Absent
C-H (sp³)
Stretch
2800–2980 (Strong, Pyrrolidine + Me)
2900–2950 (Weak, Me only)
< 2900 (Weak/Absent)
Pyridine Ring
Breathing
1580–1600
1590–1610
1580–1620
C-N
Stretch
1100–1250 (Aliphatic C-N)
1300–1350 (Imide C-N)
1250–1300 (Aromatic C-N)
Technical Insight: The disappearance of the carbonyl doublet (1710/1770 cm⁻¹) is the primary metric for validating the reduction of the pyrrolopyridine-dione intermediate to the target dihydro-compound.
Detailed Spectral Assignments
A. The High-Frequency Region (2800–3500 cm⁻¹)
Secondary Amine (N-H): The pyrrolidine nitrogen exhibits a single, often broad band centered around 3300 cm⁻¹ . In the hydrochloride salt form (CAS: 108989-52-2), this band broadens significantly (2500–3200 cm⁻¹) due to ammonium salt formation (
).
C-H Stretching:
Aromatic (Pyridine): Weak bands >3000 cm⁻¹.
Aliphatic (Pyrrolidine & Methyl): Distinct bands between 2850–2960 cm⁻¹ . The methylene groups (
) of the dihydro-ring provide signal intensity here that is absent in fully aromatic isomers.
B. The Fingerprint Region (600–1600 cm⁻¹)
Pyridine Skeletal Vibrations: The "breathing" modes of the pyridine ring appear as sharp bands near 1590 cm⁻¹ and 1480 cm⁻¹ .
Methyl Deformation: A characteristic bending vibration for the
group attached to the pyridine ring occurs near 1380 cm⁻¹ .
C-N Stretch: The aliphatic C-N bond of the pyrrolidine ring absorbs in the 1150–1200 cm⁻¹ range, distinguishing it from the aromatic C-N bonds of the pyridine ring.
Experimental Protocol: Sample Preparation
To ensure spectral fidelity, particularly for the hygroscopic amine, follow this validated protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Rationale: ATR minimizes sample preparation errors and water absorption compared to KBr pellets.
Instrument Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric
(2350 cm⁻¹) and interference.
Background Scan: Collect a 32-scan background spectrum of the clean diamond crystal.
Sample Loading:
Free Base: Place ~5 mg of the solid directly on the crystal. Apply high pressure to ensure contact.
HCl Salt: If analyzing the salt, expect broadening in the 3000 cm⁻¹ region. Do not dissolve in water/methanol; use solid state to preserve salt structure.
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 64 scans.
Post-Processing: Apply baseline correction. Look specifically for the absence of peaks at 1700–1780 cm⁻¹ to confirm purity.
Visualization: Synthesis & Spectral Evolution
The following diagram illustrates the structural transformation and the corresponding spectral shifts that serve as quality control checkpoints.
Caption: Logical flow of spectral changes during the synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The disappearance of C=O bands is the critical success metric.
References
Wojcicka, A., et al. (2017).[1] Synthesis and Biological Activity of Novel 6-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. Acta Poloniae Pharmaceutica.[1] (Provides comparative IR data for the oxidized dione precursors). Retrieved from [Link]
NIST Chemistry WebBook. (2025). 1H-Pyrrolo[2,3-b]pyridine IR Spectrum.[1][2][3][4] (Standard reference for aromatic pyrrolopyridine skeletal vibrations). Retrieved from [Link]
PubChem. (2025).[5][6] 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Data.[6][7][8][9] National Library of Medicine. Retrieved from [Link]
Bioassay validation using 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a control
Bioassay Validation Guide: The Strategic Role of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a Scaffold Control Executive Summary & Strategic Context In the development of pyrrolo[3,4-c]pyridine-based therapeutics—...
Author: BenchChem Technical Support Team. Date: February 2026
Bioassay Validation Guide: The Strategic Role of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a Scaffold Control
Executive Summary & Strategic Context
In the development of pyrrolo[3,4-c]pyridine-based therapeutics—such as GPR119 agonists for type 2 diabetes or HIV-1 integrase inhibitors—assay specificity is the primary failure point. High-throughput screening (HTS) often yields false positives driven by the non-specific binding of the bicyclic core rather than the specific pharmacophore interactions.
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8) serves as the critical "Scaffold Control" (Negative/Baseline Control) in these bioassays. Unlike the fully functionalized drug candidates (which often contain 1,3-dione moieties or bulky aryl substituents), this reduced, methylated core allows researchers to quantify the "background noise" inherent to the scaffold itself.
This guide details the validation protocol using this compound to establish assay Specificity , Linearity , and Signal-to-Noise (S/N) Ratios , comparing its performance against active leads and vehicle controls.
Physiochemical Characteristic: Unlike the oxidized 1,3-dione derivatives (which are imides and neutral/acidic), this dihydro analog is a secondary amine, rendering it basic. This property is crucial for validating pH-dependent non-specific binding in biochemical assays.
Mechanistic Rationale for Selection:
SAR Dissection: Structure-Activity Relationship (SAR) studies indicate that the biological activity (e.g., insulin sensitization or integrase inhibition) typically requires the 1,3-dione functionality or specific N-substitutions. The 2,3-dihydro core acts as a "null" template.
Impurity Simulation: In synthetic pathways, the reduction of the imide to the amine is a potential side reaction. Validating the assay's ability to distinguish the active drug from this specific impurity is a regulatory requirement (ICH Q2(R1)).
Comparative Performance Analysis
The following data summarizes the performance of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine compared to standard alternatives in a representative GPR119 cAMP accumulation assay (a common target for this scaffold).
Table 1: Comparative Control Performance in GPR119 Bioassay
Control Type
Compound
Expected Activity (EC50)
Max Signal (% of Ref)
Role in Validation
Scaffold Control
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
> 100 µM (Inactive)
< 5%
Defines Assay Specificity & LLOQ
Positive Control
GSK1292263 (or similar GPR119 agonist)
~ 10-50 nM
100%
Defines Assay Window (Upper Limit)
Negative Control
DMSO (Vehicle)
N/A
0%
Defines Background Noise
Specificity Control
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (No Methyl)
> 100 µM
< 5%
Validates Methyl Group non-interference
Key Insight: If the 6-Methyl-2,3-dihydro control shows >10% activity, your assay suffers from non-specific scaffold binding (likely hydrophobic aggregation or off-target kinase interaction), invalidating the screen for specific hits.
Validation Protocol: Specificity & Selectivity
This protocol validates that the assay detects the functional drug, not just the structural core.
Phase A: Dose-Response Linearity (The "Null" Test)
Objective: Confirm that the scaffold control tracks with the vehicle (flat line) across the concentration range, unlike the active drug (sigmoidal).
Preparation:
Prepare a 10 mM stock of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in 100% DMSO.
Perform a 1:3 serial dilution (10 points) starting at 100 µM down to 5 nM.
Execution:
Dispense 50 nL of the control into the assay plate (e.g., 384-well).
Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].
Acceptance Criteria: Slope ≈ 0. The curve must not fit a 4-parameter logistic model with R² > 0.9.
Phase B: The "Spike-Recovery" Interference Test
Objective: Ensure the scaffold control does not mask the signal of the active drug (checking for false negatives due to competitive binding at non-active sites).
Method:
Spike the Active Positive Control at its EC80 concentration into wells containing the Scaffold Control (at 10 µM).
The following diagram illustrates the decision matrix for validating a bioassay using this specific scaffold control.
Figure 1: Decision tree for assay validation. The 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine control acts as the gatekeeper for assay specificity.
Troubleshooting & Expert Tips
Solubility Artifacts: As a secondary amine, 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine may precipitate in high-pH buffers (> pH 8.0) if not pre-diluted correctly. Always perform the initial dilution in DMSO before adding to the aqueous buffer.
Oxidation Risk: This "dihydro" species is susceptible to oxidation to the aromatic or dione forms upon prolonged exposure to light/air. Fresh preparation is mandatory. Using an oxidized stock will mimic the active drug, leading to a false "Fail" in the specificity test (Phase A).
Impurity Standard Use: In GMP environments, this compound is often used to calculate the "Response Factor" relative to the active drug. If the Response Factor is < 0.1 (i.e., it absorbs/fluoresces 10x less), the assay is deemed "Selective."
References
Structure-Activity Relationships of Pyrrolo[3,4-c]pyridine Derivatives
Source: National Institutes of Health (PMC)
URL:[Link]
Relevance: Establishes the biological activity profile of the pyrrolo[3,4-c]pyridine class and the necessity of substituents (like the 1,3-dione) for potency, validating the use of the dihydro core as a negative control.
Synthesis and Pharmacological Evaluation of Perhydropyrrolo[3,4-c]pyridine Derivatives
Source: PubMed (Farmaco)
URL:[Link]
Relevance: Provides comparative data on the activity of reduced vs. oxidized forms of the scaffold.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ICH / European Medicines Agency
URL:[Link]
Relevance: The regulatory framework defining "Specificity" and "Linearity" protocols used in this guide.
Crystal Structure Analysis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Salts: A Comparative Guide
Executive Summary & Scientific Context The scaffold 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The scaffold 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a basic pyrrolidine ring fused to a pyridine core.[1][2]
The free base of this molecule presents significant formulation challenges:
High Basicity: The aliphatic secondary amine (pyrrolidine
) has a pKa 9.5–10.5, while the pyridine nitrogen is weakly basic (pKa 5.0).[2]
Physical State: Often an oil or low-melting hygroscopic solid, leading to poor flowability and stability.[1][2]
The Solution: Salt formation is the standard remediation strategy.[1][2] This guide compares the structural and physicochemical performance of two distinct salt forms: the Dihydrochloride (2HCl) and the Monofumarate (C
Alternative A: Dihydrochloride (Inorganic): The "default" choice for maximizing solubility but often suffers from high hygroscopicity and hydrate formation.[1][2]
Alternative B: Fumarate (Organic): Selected for its ability to form robust hydrogen-bonded networks, often yielding non-hygroscopic, stable crystalline lattices suitable for solid oral dosage forms.[1][2]
Sharp MP in fumarate indicates high crystallinity and purity.[2]
Solubility (pH 1.2)
>100 mg/mL
~25–40 mg/mL
HCl is better for IV formulations; Fumarate is sufficient for oral bioavailability.[2]
Intermolecular Forces
Ionic dominance + Cl bridging
Charge-assisted H-bonds (CAHB)
Fumarate forms "molecular tapes" stabilizing the lattice.[1][2]
Mechanism of Stabilization[1][2][4]
2HCl Salt: The lattice is held together by strong electrostatic forces between the dication and chloride anions.[1][2] However, the Cl
ions often act as hydrogen bond acceptors for water, creating channels that encourage hydrate formation (pseudopolymorphism).[1][2]
Fumarate Salt: The fumaric acid mono-anion acts as a bridge.[1][2] The carboxylate group (
) accepts a proton from the pyrrolidine nitrogen, forming a robust Charge-Assisted Hydrogen Bond (CAHB) .[1][2] The un-ionized carboxylic acid end () often H-bonds to the pyridine nitrogen of a neighboring molecule, creating infinite 1D chains or 2D sheets.[1][2]
Experimental Protocol: Crystal Growth & Data Collection
Objective: Obtain single crystals suitable for X-ray Diffraction (SC-XRD) to determine absolute configuration and protonation state.
Phase 1: Salt Synthesis & Crystallization
Avoid rapid precipitation, which yields amorphous powder.[1][2]
Protocol for Monofumarate Single Crystals:
Dissolution: Dissolve 100 mg of free base in 2 mL of methanol (MeOH).
Acid Addition: Add 1.05 equivalents of fumaric acid dissolved in 3 mL of warm ethanol (EtOH).
Mixing: Stir at 50 °C for 30 minutes. Solution should remain clear.
Growth Method (Vapor Diffusion):
Place the reaction solution in a small inner vial.
Place this vial inside a larger jar containing 10 mL of an anti-solvent (e.g., Isopropyl Ether or Hexane).[1][2]
Seal tightly.[1][2] The anti-solvent vapor will slowly diffuse into the alcohol solution, lowering solubility gradually.[1][2]
Harvest: Allow to stand undisturbed for 3–7 days. Harvest prisms/blocks.
Phase 2: X-Ray Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
Reasoning: The "dihydro" pyrrolidine ring is flexible.[1][2] Room temperature data often results in high thermal ellipsoids or disorder, making refinement difficult.[1][2] Cooling freezes this conformational dynamism.[1][2]
Hydrogen Placement: Do not use geometric riding models immediately for the N-H protons. Locate them in the Difference Fourier Map to confirm proton transfer.[1][2]
Validation: The C-N-C bond angle at the pyrrolidine nitrogen should expand to ~110–112° upon protonation (vs. ~109° for neutral sp3).[1][2]
Workflow Visualization
Diagram 1: Salt Selection & Analysis Workflow
This flowchart illustrates the decision matrix for selecting the optimal salt form based on crystallographic data.
Caption: Figure 1. Decision matrix for salt selection integrating synthesis, solid-state analysis, and crystallographic characterization.
Diagram 2: Interaction Logic (Fumarate Salt)
This diagram visualizes the supramolecular assembly expected in the fumarate salt, highlighting the "Molecular Tape" motif.[1][2]
Caption: Figure 2. Supramolecular synthon analysis showing the dual hydrogen-bonding capability of the fumarate anion.
Critical Analysis & Troubleshooting
The "Proton Transfer" Ambiguity
In pyridine-based salts, the proton can sometimes "hover" between the acid and the base, especially if the
Symptom: In the electron density map, the H atom appears elongated or split between the N and O atoms.[1][2]
Resolution: Use Neutron Diffraction if available, or apply free-variable refinement in SHELXL (PART 1 / PART 2 commands) to model the disorder. For pharmaceutical filing, defining the salt as a "co-crystal" vs. "salt" depends on this proton position.[1][2]
Twinning in High Symmetry
The 6-methyl-pyrrolo[3,4-c]pyridine core is relatively flat.[1][2] Salts may crystallize in high-symmetry space groups or exhibit pseudo-merohedral twinning .[1][2]
Detection: Inspect the
value during data reduction. If is low but the structure won't refine below , check for twin laws (e.g., rotation of 180° along an axis).[1][2]
References
Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2][3] Acta Crystallographica Section B. [Link][2]
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [Link][1][2]
Szeląg, M., et al. (2024).[1][2] Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. International Journal of Molecular Sciences. [Link]
Popiołek, Ł. (2017).[1][2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. (Context for pyrrolo[3,4-c]pyridine biological activity). [Link]
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Standard text for crystal engineering protocols). [Link][1][2]
A Researcher's Guide to the Purity Assessment of Commercial 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and safe research. The compound 6-Methyl-2,3-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and safe research. The compound 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 69958-53-8), a key building block in medicinal chemistry, is no exception.[1][2] Sourcing this intermediate from commercial suppliers introduces variability that must be rigorously assessed to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for evaluating the purity of commercial samples of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. We will move beyond simple data reporting to explain the scientific rationale behind each analytical choice. The methodologies described herein are designed as a self-validating system, ensuring that researchers can trust their starting materials and, by extension, their results.
The Strategic Importance of Orthogonal Purity Analysis
Relying on a single analytical technique for purity determination is a significant risk. A fundamental principle of analytical chemistry is the use of orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and trustworthy purity profile. An impurity may co-elute with the main peak in a chromatography run but be readily apparent in an NMR spectrum. Therefore, we will employ a tripartite strategy involving Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). This approach ensures that a wide range of potential impurities—structural isomers, residual solvents, starting materials, and degradation products—are detected and quantified.
Section 1: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure confirmation and a primary measure of purity against other proton-containing species.[3] A ¹H NMR spectrum provides a "fingerprint" of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the electronic environment and connectivity of the protons.
The Causality Behind the ¹H NMR Experiment
The objective is twofold: first, to confirm that the primary component of the sample is indeed 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, and second, to quantify its purity relative to any other proton-bearing impurities. The integration of signals is directly proportional to the number of protons they represent, allowing for a quantitative assessment.[4]
Predicted ¹H NMR Spectral Data
While an experimental spectrum from a certified reference standard is the gold standard, a predicted spectrum provides a reliable baseline for initial assessment.
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ):
δ ~ 8.3 ppm (s, 1H): Aromatic proton on the pyridine ring (position 7).
δ ~ 7.1 ppm (s, 1H): Aromatic proton on the pyridine ring (position 4).
δ ~ 4.2 ppm (s, 4H): Methylene protons of the dihydropyrrole ring (positions 1 and 3).
(Note: A broad singlet corresponding to the N-H proton of the pyrrole ring may be observed, typically between 5-8 ppm, but its position can be highly variable and it may exchange with trace water).
Experimental Protocol: ¹H NMR Purity Assay
Sample Preparation: Accurately weigh approximately 10-15 mg of the commercial sample into a clean, dry NMR tube.
Internal Standard: Add a known mass (typically 5-10 mg) of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard must have sharp signals that do not overlap with the analyte signals.
Solvent: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently vortex to dissolve the sample completely.
Acquisition: Acquire a quantitative ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.
Processing & Analysis:
Carefully phase and baseline the spectrum.
Integrate a well-resolved signal from the analyte (e.g., the methyl protons at ~2.5 ppm).
Integrate a known signal from the internal standard.
Where N is the number of protons for the integrated signal and MW is the molecular weight.
Interpreting the Results
A high-purity sample (>98%) will show clean signals corresponding to the structure, with minimal extraneous peaks.[3] Pay close attention to:
Residual Solvents: Sharp singlets or multiplets corresponding to common synthesis solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate).
Related Structures: Small signals in the aromatic or aliphatic regions that do not correspond to the main structure may indicate isomers or synthetic by-products.
Grease/Phthalates: Broad signals around 1.2-1.4 ppm can indicate contamination from lab equipment.
Section 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis, excelling at separating the main compound from non-volatile organic impurities.[5] By developing a robust method, we can achieve high-resolution separation and sensitive detection using a UV detector, as the pyridine ring is a strong chromophore.
The Causality Behind Method Development
The goal is to develop a stability-indicating HPLC method. This means the method must be able to separate the main analyte from its potential degradation products and synthetic impurities.[5] A reverse-phase C18 column is a logical starting point due to the moderate polarity of the molecule. A gradient elution is chosen to ensure that both more polar and less polar impurities are eluted and detected within a reasonable runtime.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18.1-22 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the commercial sample in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL. Dilute to 0.1 mg/mL for analysis.
Data Presentation and Interpretation
The purity is typically reported as "% Area" from the resulting chromatogram. This assumes that the main peak and all impurity peaks have a similar response factor at the chosen wavelength.
Table 1: Hypothetical Comparative HPLC Purity of Commercial Samples
Supplier
Lot Number
Retention Time (min)
Main Peak Area %
Impurity 1 (RT)
Impurity 2 (RT)
Total Impurities (%)
Vendor A
A123
8.52
99.65%
0.20% (6.1 min)
0.15% (9.8 min)
0.35%
Vendor B
B456
8.51
98.10%
1.10% (7.3 min)
0.80% (10.2 min)
1.90%
Vendor C
C789
8.53
96.50%
2.50% (6.1 min)
1.00% (11.5 min)
3.50%
A high-quality sample (e.g., Vendor A) will exhibit a sharp, symmetrical main peak with minimal and small impurity peaks. A lower-quality sample (e.g., Vendor C) may show significant impurity peaks, indicating either a less optimized synthesis or purification process.
Section 3: Volatile Impurities and Structural Confirmation by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point synthetic precursors.[6][7] The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries.
The Causality Behind the GC-MS Approach
While HPLC is excellent for non-volatile compounds, it may not detect highly volatile impurities. GC-MS fills this critical gap. The choice of a general-purpose column like an HP-5ms provides good separation for a wide range of analytes. Electron Impact (EI) ionization is used as it generates reproducible fragmentation patterns that are ideal for library matching.
Experimental Protocol: GC-MS Analysis
Instrumentation: GC system with a Mass Spectrometric detector.
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial Temperature: 60 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: Hold at 280 °C for 5 min.
Injector: Splitless mode, 250 °C.
MS Transfer Line: 280 °C.
Ion Source: 230 °C, Electron Impact (EI) at 70 eV.
Scan Range: 40-450 amu.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Methanol.
Data Presentation and Interpretation
The total ion chromatogram (TIC) will show the separation of all volatile components. Each peak can be analyzed to obtain its mass spectrum, which is then used for identification.
Table 2: Hypothetical GC-MS Impurity Profile of a Commercial Sample
Retention Time (min)
Proposed Identity
Match Factor (NIST)
Relative Abundance (%)
Comments
3.85
Dichloromethane
>95%
0.08%
Residual solvent
5.62
Toluene
>95%
0.02%
Residual solvent
10.15
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
-
>99.8%
Main Component
11.48
Unknown Isomer (m/z 134)
N/A
0.05%
Process-related impurity
This analysis provides a clear picture of volatile impurities that would be missed by other methods and serves as a secondary confirmation of the main component's molecular weight (via the molecular ion peak).
Section 4: Integrated Workflow and Decision Logic
The power of this guide lies in the integration of all three analytical techniques. The following workflow provides a logical sequence for assessing a new commercial sample.
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Hazard Identification and Risk Assessment A thorough understanding of the potential hazards is the foundation of safe disposal. Lacking a specific Safety Data Sheet (SDS), we must infer the risk profile from related chem...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe disposal. Lacking a specific Safety Data Sheet (SDS), we must infer the risk profile from related chemical structures and general principles of handling nitrogen-containing heterocyclic compounds.
1.1. Inferred Health and Environmental Hazards
The pyrrolopyridine scaffold is a core component in many pharmacologically active agents.[1][5] Derivatives are often investigated for their effects on the nervous and immune systems.[2] Therefore, it is prudent to handle 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a substance that is potentially:
Irritating to the skin, eyes, and respiratory system.[6][7]
Harmful if swallowed or inhaled, with potential effects on the central nervous system, similar to pyridine itself.[4][8][9]
Toxic to aquatic organisms, with the potential for long-term adverse effects in the environment.
Environmentally, compounds of this nature are not typically readily biodegradable, and their release into waterways must be strictly avoided.
1.2. Combustion and Reactivity Hazards
The primary risk associated with improper disposal, particularly through burning in an uncontrolled environment, is the generation of toxic gases. The combustion of nitrogen-containing organic compounds produces hazardous byproducts, including:
Nitrogen Oxides (NOx): These are significant air pollutants and can be formed from the chemically-bound nitrogen in the molecule ("fuel NOx").[10][11]
Hydrogen Cyanide (HCN) and Isocyanic Acid (HNCO): These highly toxic compounds can be emitted depending on the combustion conditions.[12]
This compound should be stored away from strong oxidizing agents and strong acids, with which it may react exothermically.[7][13]
Waste Characterization and Segregation Protocol
Proper segregation is a critical step to prevent dangerous reactions within waste containers and to ensure the waste is accepted by a licensed disposal facility.
2.1. Waste Classification
All waste containing 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent materials), must be classified and handled as hazardous chemical waste .[14][15]
2.2. Segregation and Storage
Store this waste in a designated, well-ventilated, and secured area. The primary waste container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solutions) and must be kept tightly sealed to prevent the release of vapors.[4][13]
Waste Type
Compatible Container
Segregation Requirements
Pure Solid Compound
Tightly sealed glass or polyethylene vial/bottle.
Store away from all other chemical waste classes.
Concentrated Solutions
Sealable, airtight glass bottle with a screw cap.
Segregate from aqueous waste, oxidizers, and acids.[13]
Contaminated Labware
Lined, sealable hazardous waste bin or drum.
Segregate from non-hazardous and biological waste.
Aqueous Solutions (Dilute)
Sealable, labeled glass or polyethylene carboy.
Do not mix with organic solvent waste. Neutralize if acidic or basic before adding.
Causality: Segregating waste streams is not merely a regulatory formality. Mixing incompatible chemicals, such as a basic amine with a strong acid, can cause violent reactions, gas evolution, and container pressurization, creating a significant safety hazard.[13][14]
For nitrogen-containing organic compounds like 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, the most effective and environmentally responsible disposal method is high-temperature incineration in a licensed hazardous waste facility.[16]
3.1. Scientific Rationale
High-temperature incineration (>1800°F or ~980°C) in an oxygen-rich environment ensures the complete thermal destruction of organic molecules into simpler, less harmful components like carbon dioxide (CO2) and water (H2O).[10] The critical challenge with nitrogen-containing compounds is the formation of NOx.[10][17] Professional disposal facilities are equipped with advanced technologies to manage this:
Afterburners and Staged Combustion: These systems optimize the combustion process to minimize the formation of NOx and ensure the complete destruction of any hazardous intermediates.[10][17]
Flue Gas Scrubbers: These units are essential for removing acidic gases like NOx and SOx from the exhaust stream before it is released into the atmosphere, neutralizing them into salts and water.[16][18]
Never attempt to burn this chemical in a standard laboratory furnace or outdoors. Uncontrolled combustion will release toxic fumes and is a violation of environmental regulations.[12][19]
3.2. Step-by-Step Protocol for Waste Accumulation and Disposal
Personal Protective Equipment (PPE): Before handling waste, always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][20]
Container Selection: Choose a clean, dry, and compatible waste container as specified in the table above. Ensure it has a secure, leak-proof lid.
Waste Transfer: Conduct all transfers of the chemical and its concentrated solutions into the waste container inside a certified chemical fume hood to prevent inhalation exposure.[4]
Labeling: Immediately label the waste container with a completed hazardous waste tag. The label must clearly state:
"Hazardous Waste"
The full chemical name: "6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine"
The approximate concentration and quantity.
The associated hazards (e.g., "Toxic," "Irritant").
The date accumulation started.
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area that is cool, dry, and away from direct sunlight or heat sources.[13]
Arrange for Professional Disposal: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[15] Do not pour this chemical waste down the drain.[8]
Management of Spills and Contaminated Materials
Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.
4.1. Immediate Actions
Alert personnel in the immediate area.
If the spill is large or involves a significant release of vapor, evacuate the area and contact your institution's emergency response team.
Ensure the area is well-ventilated, preferably by working within a fume hood.
4.2. Small Spill Cleanup Protocol
Containment: Prevent the spill from spreading by creating a dike around it with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
Absorption: Gently cover and absorb the spill with the absorbent material.
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste.
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal: Seal and label the container holding the spill cleanup materials and dispose of it through the same high-temperature incineration pathway described above.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Caption: Decision workflow for handling and disposing of the target compound.
References
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. ScholarWorks at University of Montana. [Link]
National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration & Public Health. National Academies Press (US). [Link]
Wójcicka, A., & Redzicka, A. (2021). General structure pyrrolo[3,4-c]pyridines. ResearchGate. [Link]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). International Chemical Safety Cards: PYRIDINE. [Link]
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]
Li, C., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
European Chemicals Agency (ECHA). (2010). Guidance on waste and recovered substances. [Link]
Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. OSTI.gov. [Link]
Reddit. (2016). What are the typical results when organic nitrogen compounds burn? r/chemistry. [Link]
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
European Chemicals Agency (ECHA). (n.d.). Homepage. [Link]
Health and Safety Executive (HSE). (2023). Need to dispose chemicals. [Link]
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. [Link]
Reagentia. (n.d.). 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (1 x 250 mg). [Link]
Personal protective equipment for handling 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Executive Summary & Hazard Logic 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a specialized bicyclic intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. While specific toxicological d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Logic
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a specialized bicyclic intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. While specific toxicological data for this exact derivative may be sparse in public registries, its structural pharmacophore—combining a pyridine ring with a secondary cyclic amine (pyrroline)—dictates a Category 3 (Toxic) and Corrosive handling protocol.
The Safety Logic (Why we handle it this way):
The Pyridine Moiety: Pyridine rings are highly lipophilic and can facilitate transdermal absorption, carrying the molecule directly into the systemic circulation. They are known hepatotoxins and neurotoxins.
The Secondary Amine: The pyrroline nitrogen is basic and nucleophilic. It presents a risk of chemical burns to mucous membranes and, critically, can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., sodium nitrite, acid chlorides).
Unknown Toxicology: In drug discovery, we apply the Precautionary Principle . We treat this uncharacterized intermediate as if it possesses the highest toxicity of its class analogs until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for bicyclic amines due to their high permeation rates. The following "Defense-in-Depth" strategy is required.
Layer 1: Dermal Protection (Critical)
Pyridine derivatives can permeate standard 4-mil nitrile gloves in under 15 minutes.
Component
Specification
Scientific Rationale
Primary Glove
Laminate Film (e.g., Silver Shield / Ansell Barrier)
Provides >480 min breakthrough time against aromatic amines and pyridines.
Outer Glove
Nitrile (Disposable, 5-8 mil)
Protects the laminate liner from physical tears and provides grip (laminate is slippery).
Technique
Double-Gloving Method
Creates a "sacrificial layer." If the outer nitrile is splashed, strip it immediately; the inner laminate remains the primary chemical barrier.
Body
Tyvek Lab Coat (Closed Front)
Cotton coats absorb liquids and hold them against the skin. Tyvek repels organic droplets.
Layer 2: Respiratory & Ocular Defense
The amine functionality makes this compound a potent respiratory irritant and potential sensitizer.
Component
Specification
Scientific Rationale
Engineering Control
Certified Fume Hood
Mandatory. All open handling (weighing, dispensing) must occur here. Sash height <18 inches.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Safety glasses with side shields are insufficient for amines, which can cause permanent corneal opacity upon contact.
Face Shield
8-inch Polycarbonate
Required during synthesis setup or quenching when splash risk is elevated (exothermic reactions).
Visualizing the Safety Architecture
The following diagram illustrates the "Hierarchy of Controls" specifically tuned for this compound.
Figure 1: The operational safety hierarchy. Note that PPE is the secondary barrier; the Fume Hood is the primary life-safety system.
Operational Protocols
A. Weighing & Solubilization
Bicyclic amines are often hygroscopic and prone to static charge, making them "fly" during weighing.
Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure.
The "Closed Transfer" Rule:
Tare a vial with a septum cap.
Add solid rapidly.
Cap immediately.
Never transport an open weigh boat across the lab bench.
Solvent Choice: Dissolve in DCM or Methanol inside the hood. Note: The dissolution may be exothermic.
B. Reaction Setup (Synthesis)
When using 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a nucleophile:
Incompatibility Check: Ensure no strong oxidizers (e.g., KMnO4, H2O2) or nitrosating agents are present in the waste stream or reaction vessel.
Quenching: If using acid chlorides, the reaction will generate HCl gas. Ensure the hood sash is lowered and the scrubber is active.
C. Waste Disposal
Do not mix with general organic waste.
Segregation: Dispose of in a separate "Basic/Amine Organic" waste stream.
Labeling: Clearly mark as "Toxic" and "Corrosive."
Container: Use HDPE containers; avoid metal cans as amines can corrode certain alloys over time.
Emergency Response: The "Seconds Count" Protocol
Scenario A: Skin Exposure (The "Sticky" Hazard)
Because this compound is lipophilic, water alone may not immediately remove it.
Step 2: If available, use Polyethylene Glycol (PEG-400) or a specific amine-decontamination wipe. Pyridines are more soluble in PEG than water.
Step 3: Resume flushing with water for 15 minutes.[2]
Medical: Seek evaluation. Amine burns can have a delayed onset.
Scenario B: Spill (> 5 grams)
Evacuate: Clear the immediate area.
Isolate: Close the lab door and post "Do Not Enter."
Assess: Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if the powder is airborne. If contained in a hood, use Vermiculite or Sand to absorb. Do not use paper towels (fire risk).
References & Authority
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Washington, DC: U.S. Dept of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. (Guidance on Amine Handling and Permeation). [Link]
PubChem Compound Summary. Pyridine and Pyrrolidine Derivatives Toxicity Profiles. National Library of Medicine. [Link]